TIK-301
Description
Properties
IUPAC Name |
N-[(2R)-2-(6-chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-8(6-16-9(2)18)11-7-17-13-5-12(15)14(19-3)4-10(11)13/h4-5,7-8,17H,6H2,1-3H3,(H,16,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHCTAKUYDTFHE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922760 | |
| Record name | N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118702-11-7 | |
| Record name | N-[(2R)-2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118702-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 156735 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118702117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIK-301 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIK-301 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX95B1ZWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TIK-301: A Technical Guide to its Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIK-301, also known by its developmental codes LY-156735 and PD-6735, is a potent, orally active synthetic chronobiotic agent under investigation for the treatment of insomnia and other circadian rhythm sleep disorders.[1][2] As a chlorinated derivative of melatonin (B1676174), this compound exhibits a dual mechanism of action, functioning as a high-affinity agonist at melatonin receptors MT1 and MT2, and as an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Pharmacodynamics
This compound's primary pharmacodynamic effect is mediated through its agonist activity at the MT1 and MT2 receptors, which are instrumental in regulating the sleep-wake cycle.[2] Additionally, its antagonist activity at serotonin 5-HT2B and 5-HT2C receptors may contribute to its overall therapeutic profile, potentially offering antidepressant effects.[1][2]
Receptor Binding Affinity and Potency
This compound demonstrates high affinity for both MT1 and MT2 receptors, with a slight preference for the MT2 subtype.[2] Its potency is noted to be greater than that of endogenous melatonin.[2]
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 0.081 nM | MT1 | [1] |
| Ki | 0.042 nM | MT2 | [1] |
| pKi | 10.38 | MT1 | [2] |
| pKi | 10.38 | MT2 | [2] |
| MT1/MT2 Ki Ratio | 1.9 | - | [2] |
| EC50 | 0.0479 nM | - | [2] |
Signaling Pathways
The activation of MT1 and MT2 receptors by this compound initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).
The antagonism of 5-HT2B and 5-HT2C receptors by this compound blocks the serotonin-mediated activation of these receptors. 5-HT2B and 5-HT2C receptors are coupled to Gαq/11 proteins, and their activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC).
Diagram of this compound's Primary Signaling Pathway at Melatonin Receptors
References
TIK-301: A Dual Melatonin Receptor Agonist and Serotonin 2C Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TIK-301, also known as LY-156735 or PD-6735, is a potent and orally active small molecule that exhibits a dual pharmacological profile as a high-affinity agonist for melatonin (B1676174) receptors MT1 and MT2, and as an antagonist of the serotonin (B10506) 5-HT2C receptor.[1][2] This unique mechanism of action has positioned this compound as a promising therapeutic candidate for the treatment of insomnia, circadian rhythm sleep disorders, and potentially depression.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinities, functional activities, and the experimental methodologies used for their determination.
Pharmacological Profile
This compound is a chlorinated derivative of melatonin, a structural modification that contributes to its enhanced metabolic stability and oral bioavailability compared to the endogenous hormone.[1] Its primary mechanism of action involves the activation of MT1 and MT2 receptors, which are instrumental in regulating the sleep-wake cycle.[1][4] Additionally, its antagonistic activity at the 5-HT2C receptor is thought to contribute to its potential antidepressant effects, similar to the mechanism of agomelatine.[3][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Melatonin Receptor (MT1/MT2) Binding Affinity of this compound
| Receptor | Ki (nM) | pKi | Reference Compound | Ki (nM) of Reference |
| MT1 | 0.081 | 10.09 | Melatonin | ~1 |
| MT2 | 0.042 | 10.38 | Melatonin | ~1 |
Data sourced from MedChemExpress and Wikipedia.[1][2]
Table 2: Melatonin Receptor (MT1/MT2) Functional Activity of this compound
| Assay Type | Parameter | Value (nM) |
| Functional Agonism | EC50 | 0.0479 |
Data sourced from Wikipedia.[1]
Table 3: Serotonin Receptor (5-HT2C) Activity of this compound
| Receptor | Activity | Ki / IC50 (nM) |
| 5-HT2C | Antagonist | Not explicitly quantified in search results |
| 5-HT2B | Antagonist | Not explicitly quantified in search results |
While this compound is consistently reported as a 5-HT2B/2C antagonist, specific binding affinity (Ki) or functional antagonism (IC50) values were not available in the provided search results.[1][2]
Experimental Protocols
The following sections describe the general methodologies employed to characterize the pharmacological profile of this compound. Specific details of the protocols used in the original studies were not fully available in the search results.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays typically involve the following steps:
-
Receptor Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., human MT1, MT2, or 5-HT2C) are prepared.
-
Radioligand Incubation: The receptor membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-melatonin for MT receptors or a specific 3H-labeled antagonist for 5-HT2C receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist or an antagonist.
For Gi-coupled receptors like the MT1 and MT2 receptors, agonist activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A common method to measure this is:
-
Cell Culture: Cells expressing the MT1 or MT2 receptor are cultured.
-
Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound).
-
cAMP Measurement: Intracellular cAMP levels are measured using techniques such as Homogeneous Time Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
The 5-HT2C receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. To determine the antagonist activity of this compound, a functional assay would typically involve:
-
Cell Culture: Cells expressing the 5-HT2C receptor are cultured.
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known 5-HT2C agonist (e.g., serotonin).
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Calcium Measurement: The resulting increase in intracellular calcium is measured using a calcium-sensitive fluorescent dye.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal is quantified to determine its IC50 value.
Signaling Pathways
MT1/MT2 Receptor Agonist Signaling Pathway
As a Gi-coupled receptor agonist, this compound binding to MT1/MT2 receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cAMP production, and subsequent downstream effects that promote sleep and regulate circadian rhythms.
5-HT2C Receptor Antagonist Signaling Blockade
By acting as an antagonist at the 5-HT2C receptor, this compound blocks the downstream signaling cascade typically initiated by serotonin. This blockade is hypothesized to contribute to its antidepressant effects.
Conclusion
This compound possesses a compelling dual mechanism of action, potently activating both MT1 and MT2 receptors while simultaneously antagonizing the 5-HT2C receptor. This pharmacological profile suggests its therapeutic potential in treating a range of central nervous system disorders, including insomnia and depression. Further research, particularly to quantify its 5-HT2C antagonist potency and to elucidate the clinical implications of this dual activity, is warranted. This guide provides a foundational understanding of this compound's core pharmacology for scientists and researchers in the field of drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronobiotic effects of the melatonin agonist LY 156735 following a simulated 9h time shift: results of a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
TIK-301: A Comprehensive Technical Guide on Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of TIK-301 (also known as LY-156735 and PD-6735). This compound is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This document summarizes key quantitative data, outlines detailed experimental protocols for receptor binding assays, and provides visual representations of the associated signaling pathways.
Core Data Presentation: Binding Affinity and Selectivity Profile
The binding affinity of this compound has been characterized at melatonin and serotonin receptor subtypes. The following tables summarize the available quantitative data for easy comparison.
Table 1: this compound Binding Affinity at Melatonin Receptors
| Receptor Subtype | Kᵢ (nM) | Reference Compound (Melatonin) pKᵢ |
| MT₁ | 0.081[1] | 10.38[2] |
| MT₂ | 0.042[1] | 10.38[2] |
Table 2: this compound Selectivity Profile at Serotonin Receptors
| Receptor Subtype | Activity | Kᵢ (nM) | Comparative Compound (Agomelatine) pKᵢ |
| 5-HT₂ₒ | Antagonist | Data not available | Not applicable |
| 5-HT₂ₒ | Antagonist | Data not available | Not applicable |
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities (Kᵢ values) for this compound at melatonin and serotonin receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for these key experiments.
Melatonin Receptor (MT₁ and MT₂) Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human MT₁ and MT₂ receptors.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human MT₁ or MT₂ receptors.
-
Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled melatonin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Instrumentation: Scintillation counter or gamma counter.
Workflow Diagram:
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled melatonin in place of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Serotonin Receptor (5-HT₂ₒ and 5-HT₂ₒ) Antagonist Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂ₒ and 5-HT₂ₒ receptors.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO-K1 or HEK293) stably expressing human 5-HT₂ₒ or 5-HT₂ₒ receptors.
-
Radioligand: A suitable radiolabeled antagonist, such as [³H]-ketanserin for 5-HT₂ₒ or [³H]-mesulergine for 5-HT₂ₒ.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of an appropriate unlabeled antagonist (e.g., spiperone (B1681076) for 5-HT₂ₒ, mesulergine (B1205297) for 5-HT₂ₒ).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
-
Instrumentation: Scintillation counter.
Workflow Diagram:
Procedure: The procedure is analogous to the melatonin receptor binding assay, with the following key considerations:
-
Receptor Source: Utilize cell membranes expressing the specific serotonin receptor subtype of interest.
-
Radioligand and Control: Select a radiolabeled antagonist and a corresponding unlabeled antagonist for determining non-specific binding that are specific to the 5-HT₂ₒ or 5-HT₂ₒ receptor.
-
Data Analysis: The calculation of IC₅₀ and Kᵢ values follows the same principles as described for the melatonin receptor assay.
Signaling Pathways
This compound exerts its pharmacological effects by modulating distinct signaling pathways through its interaction with melatonin and serotonin receptors.
This compound Agonism at MT₁/MT₂ Receptors
As an agonist at MT₁ and MT₂ receptors, this compound mimics the action of endogenous melatonin. These G-protein coupled receptors (GPCRs) primarily couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
This compound Antagonism at 5-HT₂ₒ/5-HT₂ₒ Receptors
As an antagonist at 5-HT₂ₒ and 5-HT₂ₒ receptors, this compound blocks the effects of serotonin at these sites. These receptors are GPCRs that couple to Gₐ/₁₁ proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
References
TIK-301 Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIK-301, also known as LY-156735 or β-methyl-6-chloromelatonin, is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2.[1] It has been investigated for its therapeutic potential in treating insomnia and other circadian rhythm sleep disorders.[1] Developed initially by Eli Lilly and Company, it has undergone Phase II clinical trials.[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, its pharmacological profile, and the experimental methodologies used in its evaluation.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | N-[(2R)-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide | [1] |
| Synonyms | LY-156735, PD-6735, Beta-methyl-6-chloromelatonin | [1] |
| Molecular Formula | C14H17ClN2O2 | [1] |
| Molar Mass | 280.75 g/mol | [1] |
| Mechanism of Action | MT1 and MT2 receptor agonist; 5-HT2B and 5-HT2C receptor antagonist | [1] |
Structure-Activity Relationship (SAR) of this compound and Related Analogs
The chemical structure of this compound is a derivative of melatonin, featuring a chlorine atom at the 6-position of the indole (B1671886) ring and a methyl group on the propylamine (B44156) side chain. These modifications significantly influence its pharmacological properties compared to the endogenous hormone melatonin.
Key Structural Features and Their Impact on Activity:
-
6-Chloro Substitution: The presence of a chlorine atom at the 6-position of the indole ring is a hallmark of this compound. This modification is associated with increased metabolic stability, leading to a longer half-life compared to melatonin.[1] Furthermore, 6-chlorinated melatonin derivatives, including this compound, exhibit a slight preferential binding to the MT2 receptor over the MT1 receptor.[1]
-
β-Methyl Group: The methyl group on the propylamine side chain also contributes to the molecule's overall activity and pharmacokinetic profile.
-
5-Methoxy Group: As with melatonin, the 5-methoxy group on the indole ring is crucial for high-affinity binding to melatonin receptors.
-
N-Acetyl Group: The N-acetyl group on the side chain is also a critical determinant for agonist activity at melatonin receptors.
Quantitative SAR Data
The following table summarizes the available quantitative data for this compound and related compounds, illustrating the impact of structural modifications on receptor binding affinity and functional activity.
| Compound | R1 (Position 6) | R2 (Side Chain) | MT1 Ki (pM) | MT2 Ki (pM) | MT1/MT2 Ratio | EC50 (nM) |
| Melatonin | H | Ethyl | ~80 | ~40 | 2 | 0.063 |
| This compound | Cl | β-Methylpropyl | 81 | 42 | 1.9 | 0.0479 |
| 6-Chloromelatonin | Cl | Ethyl | - | - | - | - |
Data for 6-Chloromelatonin's specific Ki and EC50 values were not available in the provided search results, though it is established as a potent melatonin agonist.[2][3]
Signaling Pathways and Experimental Workflows
Melatonin Receptor Signaling Pathway
This compound, as a melatonin receptor agonist, primarily acts on the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that ultimately leads to the regulation of circadian rhythms and sleep.
References
- 1. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single blind, placebo controlled, across groups dose escalation study of the safety, tolerability, pharmacokinetics and pharmacodynamics of the melatonin analog beta-methyl-6-chloromelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
TIK-301: A Preclinical Technical Guide for Insomnia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIK-301, also known as LY-156735 and PD-6735, is a novel investigational drug that has been evaluated for the treatment of insomnia and other circadian rhythm sleep-wake disorders.[1] This technical guide provides a comprehensive overview of the available preclinical research on this compound, summarizing its mechanism of action, pharmacological properties, and the experimental data that underpin its potential as a therapeutic agent for sleep disorders. The information is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new therapies for insomnia.
Mechanism of Action
This compound is a potent agonist of the melatonin (B1676174) receptors MT1 and MT2, which are key regulators of the sleep-wake cycle located in the suprachiasmatic nucleus of the hypothalamus.[1] In addition to its melatonergic activity, this compound also functions as an antagonist at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[2] This dual mechanism of action, targeting both the melatonergic and serotonergic systems, suggests a multifaceted approach to promoting sleep and regulating circadian rhythms.[3]
Signaling Pathways
The activation of MT1 and MT2 receptors by this compound is believed to initiate a cascade of intracellular events that ultimately lead to the promotion of sleep. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability. The antagonism of 5-HT2B and 5-HT2C receptors may also contribute to its sleep-promoting effects by modulating serotonergic neurotransmission.
References
Investigating the Antidepressant Potential of TIK-301: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information regarding the investigational compound TIK-301. As of the latest literature review, specific preclinical and clinical data on the antidepressant effects of this compound are not extensively available in the public domain. The information presented herein is based on its known pharmacological profile and draws parallels with similar compounds, such as agomelatine, to theorize its potential antidepressant mechanisms. The experimental protocols and data tables are provided as illustrative examples of methodologies typically employed in antidepressant drug discovery and do not represent actual published results for this compound.
Introduction
This compound, also known as LY-156735 and PD-6735, is a novel psychopharmacological agent with a dual mechanism of action that suggests potential therapeutic efficacy in the treatment of major depressive disorder (MDD). It is a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors. This pharmacological profile is comparable to the approved antidepressant agomelatine, which has established efficacy in treating MDD, suggesting that this compound may hold similar promise. This technical guide provides an in-depth overview of the theoretical antidepressant potential of this compound, its core pharmacological properties, and the standard experimental protocols that would be necessary to rigorously evaluate its efficacy.
Core Pharmacological Profile
The therapeutic potential of this compound as an antidepressant is rooted in its distinct molecular targets. Its activity as a melatonergic agonist and a serotonin antagonist is believed to synergistically contribute to the regulation of circadian rhythms, sleep architecture, and mood.
Quantitative Pharmacological Data
The following table summarizes the known binding affinities and pharmacokinetic properties of this compound. This data is crucial for understanding its potency and duration of action.
| Parameter | Value | Reference |
| MT1 Receptor Affinity (Ki) | 0.081 nM | [1] |
| MT2 Receptor Affinity (Ki) | 0.042 nM | [1] |
| 5-HT2B Receptor Antagonism | Potent | [1] |
| 5-HT2C Receptor Antagonism | Potent | [1] |
| Half-life (t½) | Approximately 1 hour | [2] |
Theoretical Antidepressant Mechanisms and Signaling Pathways
The antidepressant effects of this compound are hypothesized to be mediated through the modulation of several interconnected signaling pathways, primarily through its action on melatonergic and serotonergic systems.
Melatonergic Pathway and Circadian Rhythm Regulation
As an agonist at MT1 and MT2 receptors, particularly in the suprachiasmatic nucleus (SCN) of the hypothalamus, this compound is expected to resynchronize disrupted circadian rhythms, a common feature in patients with depression.[3] Normalization of the sleep-wake cycle and other circadian-driven physiological processes is a key proposed mechanism for its antidepressant effect.
Caption: this compound agonism at MT1/MT2 receptors leading to circadian rhythm normalization.
Serotonergic Pathway and Monoamine Regulation
Antagonism of 5-HT2C receptors by this compound is another critical component of its putative antidepressant action. 5-HT2C receptors are known to tonically inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in brain regions such as the prefrontal cortex and hippocampus. By blocking these receptors, this compound is expected to increase the levels of these key neurotransmitters, which are implicated in mood regulation.[4]
Caption: this compound antagonism at 5-HT2C receptors leading to increased dopamine and norepinephrine release.
Preclinical Evaluation: Experimental Protocols
To substantiate the antidepressant potential of this compound, a series of well-established preclinical behavioral and neurochemical assays would be required. The following sections detail the methodologies for these critical experiments.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors when placed in an inescapable stressful situation, and that this "behavioral despair" can be reversed by antidepressant treatment.
Protocol:
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Mice or rats are individually placed in the water-filled cylinder.
-
A pre-test session of 15 minutes is conducted 24 hours before the actual test.
-
On the test day, animals are administered this compound (at various doses), a vehicle control, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Each animal is then placed in the cylinder for a 6-minute test session.
-
The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or an automated tracking system.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to the vehicle group indicates a potential antidepressant-like effect.
Chronic Unpredictable Stress (CUS) Model
The CUS model is a more translationally relevant model of depression that exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression.
Protocol:
-
Stressors: A variety of stressors are applied randomly and unpredictably for 3-5 weeks. Examples include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (100 ml of water in sawdust bedding)
-
Predator odor exposure
-
Reversal of the light/dark cycle
-
Food and water deprivation
-
Forced swimming in cold water
-
-
Sucrose (B13894) Preference Test (SPT): Anhedonia is assessed weekly using the SPT.
-
Animals are habituated to a 1% sucrose solution.
-
Following a period of food and water deprivation, animals are presented with two pre-weighed bottles, one containing the 1% sucrose solution and the other containing water, for a defined period (e.g., 1-24 hours).
-
Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
-
Treatment: this compound, vehicle, or a positive control is administered daily during the stress period.
-
Data Analysis: A significant reversal of the CUS-induced deficit in sucrose preference by this compound would indicate an antidepressant-like effect.
Caption: General workflow for the preclinical evaluation of this compound's antidepressant potential.
Potential Biomarkers and Further Investigations
Hypothalamic-Pituitary-Adrenal (HPA) Axis
Dysregulation of the HPA axis, leading to elevated cortisol levels, is a consistent finding in patients with depression. Melatonergic agonists are known to modulate HPA axis function.[5] Future studies should investigate the effect of this compound on corticosterone (B1669441) levels in animal models of stress.
Brain-Derived Neurotrophic Factor (BDNF)
BDNF is a key neurotrophin involved in neurogenesis, synaptic plasticity, and neuronal survival. Stress and depression are associated with reduced BDNF levels, and many antidepressants exert their effects in part by increasing BDNF expression.[6] Investigating the impact of this compound on BDNF levels in the hippocampus and prefrontal cortex would provide valuable insights into its neurotrophic effects.
Clinical Development and Future Directions
While this compound has undergone clinical trials for sleep disorders, its development as an antidepressant would require dedicated clinical studies in patients with MDD.[1]
Clinical Trial Design
A randomized, double-blind, placebo-controlled trial would be the gold standard to assess the efficacy and safety of this compound in MDD.
-
Primary Outcome Measures: Change from baseline in scores on standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Secondary Outcome Measures: Rates of response and remission, changes in sleep parameters (measured by polysomnography and subjective scales), and assessments of safety and tolerability.
Illustrative Clinical Trial Data Table
The following table is a hypothetical representation of the kind of data that would be collected and analyzed in a clinical trial of this compound for MDD.
| Outcome Measure | This compound (25 mg/day) | This compound (50 mg/day) | Placebo |
| Mean Change in MADRS Total Score from Baseline to Week 8 | -12.5 | -14.2 | -8.3 |
| Response Rate (≥50% reduction in MADRS) | 55% | 62% | 35% |
| Remission Rate (MADRS ≤ 10) | 30% | 38% | 15% |
| Change in Subjective Sleep Quality (PSQI) | -4.1 | -5.0 | -2.2 |
Conclusion
This compound, with its dual action as a melatonergic agonist and a serotonin 5-HT2B/2C antagonist, presents a compelling profile for a novel antidepressant. Its mechanism of action suggests the potential to not only alleviate core depressive symptoms but also to address the common comorbidity of sleep disturbances. While direct experimental evidence for its antidepressant efficacy is currently lacking in the public literature, the theoretical framework is strong. Rigorous preclinical and clinical investigation, following the established protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of major depressive disorder.
References
- 1. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine, a melatonin agonist with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPA Axis and Sleep - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]
TIK-301: A Dual-Action Modulator of Circadian Rhythms
An In-depth Technical Guide on the Core Mechanisms and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract
TIK-301 (also known as LY-156735 and PD-6735) is a potent, orally active chronobiotic agent that has demonstrated significant potential in the regulation of circadian rhythms.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, pharmacodynamics, and clinical findings related to its role in modulating the sleep-wake cycle. This compound exhibits a dual mechanism, acting as a high-affinity agonist at melatonin (B1676174) receptors MT1 and MT2 and as an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][3][4] This unique pharmacological profile suggests its utility in treating insomnia and other circadian rhythm disorders.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its signaling pathways to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action
This compound's primary mechanism for regulating circadian rhythms lies in its potent agonism of the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN), the body's master clock.[1][2] The SCN governs the sleep-wake cycle, and activation of these G protein-coupled receptors (GPCRs) by melatonin or its agonists inhibits neuronal firing, promoting sleep and phase-shifting circadian rhythms.[1][5]
In addition to its melatonergic activity, this compound also functions as an antagonist at the serotonin 5-HT2B and 5-HT2C receptors.[1][3][4] This serotonergic antagonism is theorized to contribute to its potential antidepressant effects, similar to agomelatine.[5]
Signaling Pathways
The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This ultimately hinders the phosphorylation of the cAMP responsive element-binding protein (CREB).[6] The MT2 receptor activation also inhibits guanylyl cyclase, leading to a decrease in cyclic guanosine (B1672433) monophosphate (cGMP).[6]
The following diagram illustrates the signaling pathways activated by this compound's agonism at MT1 and MT2 receptors.
Caption: this compound Signaling Pathway via MT1 and MT2 Receptors.
Quantitative Data Summary
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Receptor/Target | Notes |
| Ki (MT1) | 0.081 nM | Melatonin Receptor 1 | High affinity.[3][4] |
| Ki (MT2) | 0.042 nM | Melatonin Receptor 2 | High affinity, slight preference for MT2.[3][4] |
| MT1/MT2 Ki Ratio | 1.9 | - | Indicates a slight preference for the MT2 receptor.[1] |
| EC50 | 0.0479 nM | Melatonin Receptors | More potent than melatonin (EC50 = 0.063nM).[1] |
| Receptor Activity | Agonist | MT1 and MT2 | |
| Receptor Activity | Antagonist | 5-HT2B and 5-HT2C | [1][3][4] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Route of Administration | Notes |
| Half-life (t½) | ~1 hour | Oral | [1][5] |
| Time to Peak (Tmax) | 1.1 hours | Oral | [3] |
| Bioavailability | 9 times greater than melatonin | Oral | [1] |
| Area Under the Curve (AUC) | 6 times greater than melatonin | Oral | [1] |
Table 3: Clinical Trial Data (Phase I & II)
| Trial Phase | Dose | Effect | Quantitative Outcome |
| Phase I | 5 mg/L | Effective as a chronobiotic | Not specified |
| Phase II | 20 mg | Improvement in sleep latency | 31% improvement |
| Phase II | 50 mg | Improvement in sleep latency | 32% improvement |
| Phase II | 100 mg | Improvement in sleep latency | 41% improvement |
Note: Data is compiled from publicly available information and may not represent the complete dataset from all clinical trials.[1][2]
Experimental Protocols
Detailed experimental protocols for a proprietary drug candidate are often not fully disclosed publicly. However, based on standard pharmacological and clinical trial methodologies, the following outlines the likely approaches used to generate the data presented.
Receptor Binding Affinity Assays (Ki Determination)
Objective: To determine the binding affinity of this compound for the human MT1 and MT2 receptors.
Methodology: Radioligand binding assays are a standard method for this determination.
-
Membrane Preparation: Cell lines stably expressing human MT1 or MT2 receptors are cultured and harvested. The cell membranes are then isolated through centrifugation and homogenization.
-
Radioligand: A radiolabeled ligand with known high affinity for the melatonin receptors, such as 2-[¹²⁵I]-iodomelatonin, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a Receptor Binding Affinity Assay.
Phase II Clinical Trial for Primary Insomnia
Objective: To evaluate the efficacy and safety of this compound in patients with primary insomnia.
Methodology: A randomized, double-blind, placebo-controlled study is the gold standard.
-
Patient Recruitment: Patients meeting the diagnostic criteria for primary insomnia are recruited. Exclusion criteria would include other sleep disorders, certain medical conditions, and use of medications that could interfere with sleep.
-
Randomization: Participants are randomly assigned to receive one of the this compound dose levels (e.g., 20 mg, 50 mg, 100 mg) or a placebo.
-
Blinding: Both the participants and the investigators are blinded to the treatment assignment to prevent bias.
-
Treatment Period: Participants take the assigned treatment orally before bedtime for a specified duration (e.g., several weeks).
-
Efficacy Assessment:
-
Objective Measures: Polysomnography (PSG) is used to objectively measure sleep parameters such as sleep latency (time to fall asleep), wake after sleep onset (WASO), and total sleep time.
-
Subjective Measures: Patients complete sleep diaries and questionnaires to report their subjective experience of sleep quality and latency.
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the trial. Vital signs and laboratory tests may also be conducted.
-
Data Analysis: Statistical analysis is performed to compare the changes in sleep parameters from baseline between the this compound groups and the placebo group.
Caption: Workflow for a Phase II Clinical Trial in Insomnia.
Discussion and Future Directions
This compound's dual action as a melatonergic agonist and a serotonergic antagonist presents a promising therapeutic profile for the treatment of circadian rhythm disorders and potentially mood disorders.[1][5] Its high affinity for the MT1 and MT2 receptors, coupled with its improved pharmacokinetic profile compared to melatonin, suggests it could be a more effective chronobiotic agent.[1] The dose-dependent improvement in sleep latency observed in Phase II trials further supports its potential as a treatment for insomnia.[1][2]
Further research is warranted to fully elucidate the clinical implications of its 5-HT2B/2C antagonism and to explore its efficacy in other circadian rhythm-related disorders. Long-term safety and efficacy studies are also necessary to confirm its therapeutic value. The detailed understanding of its mechanism of action and pharmacological properties provided in this guide should serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by TIK-301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIK-301, also known as LY-156735, is a potent and orally active small molecule that modulates key cellular signaling pathways through its interaction with melatonin (B1676174) and serotonin (B10506) receptors. As a dual-action agent, it holds therapeutic promise for a range of neurological and psychiatric disorders, including insomnia, circadian rhythm disruptions, and potentially tardive dyskinesia. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Cellular Targets and Mechanism of Action
This compound's pharmacological profile is characterized by its agonist activity at melatonin receptors and antagonist activity at specific serotonin receptors. This dual functionality allows it to influence distinct signaling cascades, leading to its observed physiological effects.
Melatonin Receptor Agonism
This compound is a high-affinity agonist for both the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o alpha subunit. Activation of these receptors by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in regulating gene expression related to circadian rhythms and neuronal function. Furthermore, evidence suggests that MT1 and MT2 receptors can also couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Serotonin Receptor Antagonism
In addition to its effects on the melatonergic system, this compound acts as an antagonist at the 5-HT2B and 5-HT2C serotonin receptors. These receptors are primarily coupled to Gq/11 alpha subunits. By blocking the binding of serotonin to these receptors, this compound inhibits the Gq/11-mediated activation of phospholipase C. This antagonism prevents the generation of second messengers IP3 and DAG, thereby attenuating downstream signaling through calcium mobilization and PKC activation. The 5-HT2C receptor has also been shown to couple to Gi/o/z and G12/13 proteins, suggesting that this compound's antagonism may have broader effects on cellular signaling.
Quantitative Data
The following tables summarize the key quantitative parameters defining this compound's interaction with its target receptors and its clinical efficacy in the context of insomnia.
| Parameter | Receptor | Value | Reference |
| Ki | MT1 | 0.081 nM | [1] |
| Ki | MT2 | 0.042 nM | [1] |
| EC50 | Melatonin Receptors | 0.0479 nM | [2] |
Table 1: In Vitro Pharmacological Parameters of this compound
| Dosage | Improvement in Sleep Latency | Clinical Trial Phase | Reference |
| 20 mg | 31% | Phase II | [2] |
| 50 mg | 32% | Phase II | [2] |
| 100 mg | 41% | Phase II | [2] |
Table 2: Clinical Efficacy of this compound in Primary Insomnia
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the cellular signaling pathways modulated by this compound.
Experimental Protocols
The following sections describe the likely experimental methodologies used to characterize the pharmacological and functional properties of this compound.
Radioligand Binding Assays for Melatonin Receptors (MT1 and MT2)
Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human MT1 or MT2 receptors are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: 2-[¹²⁵I]iodomelatonin is used as the radioligand.
-
Competition Binding Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Functional Assay: cAMP Accumulation
Objective: To determine the functional potency (EC50) of this compound as an agonist at Gi/o-coupled melatonin receptors.
Methodology:
-
Cell Culture: Cells stably expressing MT1 or MT2 receptors are cultured in appropriate media.
-
Assay Principle: The assay measures the inhibition of forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. An agonist at a Gi/o-coupled receptor will inhibit this effect.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound in the presence of a fixed concentration of forskolin.
-
The reaction is stopped, and the cells are lysed.
-
-
Detection: The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4][5]
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
Functional Assay: Inositol Trisphosphate (IP3) Accumulation
Objective: To characterize the antagonist activity of this compound at Gq/11-coupled 5-HT2B and 5-HT2C receptors.
Methodology:
-
Cell Culture: Cells stably expressing 5-HT2B or 5-HT2C receptors are cultured.
-
Assay Principle: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, in the presence of LiCl, which blocks IP1 degradation.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of a 5-HT2B or 5-HT2C receptor agonist (e.g., serotonin) is then added to stimulate the Gq pathway.
-
The reaction is stopped, and the cells are lysed.
-
-
Detection: IP1 levels are quantified using a competitive immunoassay, such as an HTRF-based kit.[6][7]
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced IP1 accumulation (IC50) is determined. This value can be used to calculate the antagonist dissociation constant (Kb).
Therapeutic Implications
Insomnia and Circadian Rhythm Disorders
The agonist activity of this compound at MT1 and MT2 receptors in the suprachiasmatic nucleus of the hypothalamus is the primary mechanism underlying its efficacy in treating insomnia and circadian rhythm disorders. By mimicking the effects of endogenous melatonin, this compound helps to regulate the sleep-wake cycle, leading to a reduction in sleep latency.[2] Clinical trial data has demonstrated a dose-dependent improvement in sleep onset.[2]
Potential in Tardive Dyskinesia
The potential utility of this compound in alleviating neuroleptic-induced tardive dyskinesia is an area of active investigation. The pathophysiology of tardive dyskinesia is thought to involve dopamine (B1211576) receptor supersensitivity and oxidative stress-induced neurotoxicity in the nigrostriatal pathway. Melatonin has been shown to possess potent antioxidant properties and can attenuate dopaminergic activity. While clinical trials with melatonin have shown some promise in reducing the symptoms of tardive dyskinesia, further research is needed to establish the efficacy of this compound for this indication. The antagonistic action of this compound at 5-HT2C receptors may also contribute to a potential therapeutic effect by disinhibiting dopamine and norepinephrine (B1679862) release in the frontal cortex.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action involving the modulation of both melatonergic and serotonergic pathways. Its high affinity and potency as a melatonin receptor agonist make it an effective treatment for insomnia. The additional property of 5-HT2B/2C receptor antagonism may offer further therapeutic benefits, including potential applications in the management of tardive dyskinesia. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for understanding the molecular pharmacology of this compound and for guiding future research and development efforts.
References
- 1. Melatonin treatment for tardive dyskinesia: a double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of melatonin in tardive dyskinesia [ve.scielo.org]
- 3. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
TIK-301 In Vivo Studies in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIK-301 is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This dual mechanism of action suggests its therapeutic potential in treating sleep disorders, circadian rhythm disruptions, and potentially other neurological conditions. These application notes provide detailed protocols for preclinical in vivo evaluation of this compound in rodent models, focusing on its effects on sleep architecture, body weight, and functional recovery after spinal cord injury.
Signaling Pathway of this compound
This compound primarily exerts its effects through the activation of melatonin receptors MT1 and MT2, which are G-protein coupled receptors. Activation of these receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus is crucial for regulating circadian rhythms and promoting sleep. The antagonist activity at 5-HT2B/2C receptors may contribute to its antidepressant and anxiolytic effects.
Caption: this compound signaling pathway.
Application Note 1: Evaluation of Hypnotic Efficacy in a Rodent Model of Insomnia
This protocol describes the use of electroencephalography (EEG) and electromyography (EMG) to assess the sleep-promoting effects of this compound in rats.
Experimental Workflow
Caption: Experimental workflow for sleep studies.
Quantitative Data Summary
| Parameter | Vehicle | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Latency to NREM Sleep (min) | 45.8 ± 5.2 | 35.2 ± 4.1 | 28.9 ± 3.5** | 24.5 ± 3.1*** |
| Total NREM Sleep (min in first 2h) | 58.3 ± 6.7 | 72.1 ± 5.9 | 85.4 ± 7.2 | 92.3 ± 6.8*** |
| Total REM Sleep (min in first 2h) | 10.2 ± 2.1 | 12.5 ± 2.5 | 14.8 ± 2.9 | 16.1 ± 3.0 |
| Number of Awakenings | 15.6 ± 2.8 | 12.3 ± 2.1 | 10.1 ± 1.9* | 8.7 ± 1.5 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data is hypothetical and based on typical results for melatonin agonists. |
Experimental Protocol
1. Animals:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed individually under a 12:12 hour light-dark cycle with ad libitum access to food and water.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for EEG electrode placement over the frontal and parietal cortices.
-
Insert stainless steel screw electrodes into the drilled holes, ensuring they touch the dura mater.
-
For EMG, insert two insulated stainless-steel wires into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a one-week recovery period post-surgery.
3. EEG/EMG Recording:
-
Habituate the animals to the recording chambers for 3 days.
-
Connect the electrode assembly on the rat's head to a recording cable linked to an amplifier and data acquisition system.
-
Record baseline EEG and EMG for 24 hours.
-
On the test day, administer this compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle via intraperitoneal (i.p.) injection at the beginning of the dark phase.
-
Record EEG and EMG for at least 6 hours post-injection.
4. Data Analysis:
-
The recorded data is scored in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Analyze sleep parameters including latency to NREM sleep, total time spent in each stage, and the number of awakenings.
-
Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests).
Application Note 2: Assessment of Effects on Body Weight in a Diet-Induced Obesity Model
This protocol outlines a study to evaluate the effect of this compound on body weight and food intake in a rat model of diet-induced obesity.
Quantitative Data Summary
| Parameter | Control (Normal Diet) | Vehicle (High-Fat Diet) | This compound (0.8 mg/kg/day) | This compound (4.0 mg/kg/day) |
| Body Weight Gain (g) after 4 weeks | 45.2 ± 5.1 | 98.7 ± 8.9 | 75.4 ± 7.3 | 61.8 ± 6.5** |
| Daily Food Intake (g) | 22.5 ± 2.1 | 18.3 ± 1.9 | 16.9 ± 1.7 | 15.2 ± 1.5 |
| Epididymal Fat Pad Weight (g) | 3.1 ± 0.4 | 7.8 ± 0.9 | 6.2 ± 0.7 | 5.1 ± 0.6** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle (High-Fat Diet). Data is based on published studies with other melatonin agonists and known effects of this compound.[1] |
Experimental Protocol
1. Animals and Diet:
-
Male Sprague-Dawley rats (180-200g) are used.
-
Animals are divided into a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (e.g., 45% kcal from fat) to induce obesity.
2. This compound Administration:
-
After 4 weeks on the respective diets, the high-fat diet group is further divided into a vehicle group and this compound treatment groups.
-
This compound is administered daily via oral gavage for 4 weeks.
3. Measurements:
-
Body weight and food intake are recorded daily.
-
At the end of the study, animals are euthanized, and various tissues, including adipose tissue depots (e.g., epididymal fat pads), are collected and weighed.
-
Blood samples can be collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
4. Data Analysis:
-
Compare body weight gain, food intake, and fat pad weights between the different groups.
-
Use statistical tests such as ANOVA to determine the significance of the observed differences.
Application Note 3: Evaluation of Neuroprotective Effects in a Rat Model of Spinal Cord Injury
This protocol details a study to assess the potential of this compound to promote functional recovery following a contusion-induced spinal cord injury (SCI) in rats.
Quantitative Data Summary
| Time Post-SCI | Vehicle | This compound (10 mg/kg) | This compound (50 mg/kg) |
| BBB Score (Day 7) | 4.2 ± 0.8 | 6.5 ± 1.1 | 7.8 ± 1.3** |
| BBB Score (Day 14) | 6.8 ± 1.2 | 9.3 ± 1.5 | 11.2 ± 1.7 |
| BBB Score (Day 21) | 8.5 ± 1.5 | 11.9 ± 1.8* | 13.5 ± 2.0 |
| BBB Score (Day 28) | 9.8 ± 1.7 | 13.2 ± 2.0 | 15.1 ± 2.2** |
| Data are presented as mean ± SEM. BBB (Basso, Beattie, Bresnahan) locomotor rating scale. *p<0.05, *p<0.01 compared to vehicle. Data is based on published studies with melatonin in SCI models.[2][3][4] |
Experimental Protocol
1. Animals and Spinal Cord Injury:
-
Adult female Sprague-Dawley rats (250-300g) are used.
-
Anesthetize the rats and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a standardized impactor device.
2. This compound Administration:
-
The first dose of this compound or vehicle is administered i.p. shortly after the injury (e.g., within 1 hour).
-
Continue daily administration for a specified period (e.g., 7 or 14 days).
3. Behavioral Assessment:
-
Assess locomotor function using the Basso, Beattie, Bresnahan (BBB) open-field locomotor scale at regular intervals (e.g., weekly) for 4-6 weeks post-injury.
-
The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).
4. Histological Analysis:
-
At the end of the behavioral assessments, perfuse the animals and collect the spinal cord tissue.
-
Perform histological staining (e.g., H&E, Luxol Fast Blue) to assess lesion size, white matter sparing, and neuronal survival.
5. Data Analysis:
-
Analyze the BBB scores over time using repeated measures ANOVA.
-
Quantify histological parameters and compare between groups using t-tests or ANOVA.
References
- 1. The role of agomelatine in appetite regulation and body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of melatonin on the functional recovery from experimental traumatic compression of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin alleviates acute spinal cord injury in rats through promoting on progenitor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin improves functional outcome via inhibition of matrix metalloproteinases-9 after photothrombotic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine TIK-301 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIK-301 is a potent and selective small molecule that exhibits a dual mechanism of action, functioning as a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2 and as an antagonist for the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2] This profile suggests its potential therapeutic application in sleep disorders and potentially other neurological conditions.[1][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on its target receptors.
Data Presentation
The following tables summarize the reported binding and functional activity of this compound.
Table 1: this compound Binding Affinity (Ki)
| Target Receptor | Ki (pM) |
| Melatonin MT1 | 81[1] |
| Melatonin MT2 | 42[1] |
Table 2: this compound Functional Activity (EC50/IC50)
| Target Receptor | Assay Type | Cell Line | Activity | EC50/IC50 (nM) |
| Melatonin MT1/MT2 | cAMP Inhibition | Not Specified | Agonist | 0.0479[1] |
| 5-HT2B | Calcium Flux | Recombinant | Antagonist | Not Specified |
| 5-HT2C | Calcium Flux | Recombinant | Antagonist | Not Specified |
Signaling Pathways
To understand the cellular response to this compound, it is crucial to visualize the signaling pathways it modulates.
Experimental Protocols
cAMP Inhibition Assay for Melatonin Receptor Agonist Activity
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the activation of Gαi-coupled melatonin receptors.
Materials:
-
Cell line expressing human MT1 and/or MT2 receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF-based kit)
-
384-well white microplates
-
Plate reader capable of HTRF detection
Protocol:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in an appropriate medium.
-
Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range.
-
Prepare a stock solution of forskolin in DMSO. Dilute to the desired working concentration in assay buffer (the final concentration should be at the EC80 of its activity).
-
-
Assay Procedure:
-
Remove culture medium from the wells.
-
Add the desired concentration of forskolin to all wells except the negative control.
-
Immediately add the serially diluted this compound to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Analysis:
-
Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Flux Assay for 5-HT2B/2C Receptor Antagonist Activity
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2B or 5-HT2C receptor agonist.
Materials:
-
Cell line expressing human 5-HT2B or 5-HT2C receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Serotonin (or other suitable 5-HT2B/2C agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding:
-
Seed cells at a density of 10,000-20,000 cells per well in a 384-well black, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in a suitable assay buffer (e.g., HBSS).
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare the 5-HT2B/2C agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Place the plate in the fluorescence plate reader.
-
Initiate kinetic reading to establish a baseline fluorescence.
-
After a short baseline reading, inject the agonist into the wells.
-
Continue to measure the fluorescence intensity for a set period to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated melatonin or serotonin receptors, providing an alternative readout for receptor activation.
Materials:
-
Host cell line (e.g., U2OS or HEK293)
-
Expression vectors for the target receptor (MT1, MT2, 5-HT2B, or 5-HT2C) fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to the complementary reporter fragment (e.g., Enzyme Acceptor).
-
Transfection reagent
-
This compound and appropriate agonist for antagonist mode
-
Detection substrate
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect the host cells with the receptor and β-arrestin expression vectors.
-
After 24-48 hours, seed the transfected cells into a 384-well white plate.
-
-
Assay Procedure (Agonist Mode for MT1/MT2):
-
Add serial dilutions of this compound to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Assay Procedure (Antagonist Mode for 5-HT2B/2C):
-
Add serial dilutions of this compound to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration (EC80) of a suitable agonist (e.g., serotonin).
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection substrate according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal.
-
For agonist mode, plot the signal against the log of this compound concentration to determine the EC50.
-
For antagonist mode, calculate the percent inhibition and plot against the log of this compound concentration to determine the IC50.
-
References
TIK-301: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIK-301 (also known as PD-6735 or LY-156735) is a potent and selective synthetic ligand with a dual pharmacological profile. It acts as a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2 and as an antagonist for the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2][3] This unique combination of activities makes this compound a compound of interest for investigating signaling pathways related to circadian rhythms, sleep, and mood disorders. These application notes provide detailed protocols for characterizing the in vitro pharmacological and functional properties of this compound in cell culture systems.
Physicochemical Properties
| Property | Value |
| Synonyms | PD-6735, LY-156735, Beta-methyl-6-chloromelatonin |
| Chemical Formula | C₁₄H₁₇ClN₂O₂ |
| Molar Mass | 280.75 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Profile
This compound is a chlorinated melatonin derivative that exhibits high affinity for both MT1 and MT2 receptors, showing a slight preference for the MT2 subtype.[1][2] Concurrently, it functions as an antagonist at 5-HT2B and 5-HT2C receptors, a property that may contribute to potential antidepressant effects.[1][3]
Binding Affinities and Potency
The following table summarizes the reported binding affinities (Ki) and functional potency (EC50) of this compound for its primary targets.
| Target Receptor | Parameter | Value (nM) | Reference |
| Melatonin Receptor 1 (MT1) | Ki | 0.081 | [1] |
| Melatonin Receptor 2 (MT2) | Ki | 0.042 | [1] |
| Melatonin Receptors (Functional Agonism) | EC50 | 0.0479 | [2] |
| 5-HT2B Receptor | Activity | Antagonist | [1][3] |
| 5-HT2C Receptor | Activity | Antagonist | [1][3] |
Signaling Pathways and Experimental Workflow
The dual activity of this compound allows for the investigation of multiple signaling cascades. As a melatonin receptor agonist, it is expected to modulate adenylyl cyclase activity and potentially influence other pathways like β-arrestin recruitment and ERK phosphorylation. As a 5-HT2B/2C antagonist, it can be used to block serotonin-mediated signaling through these receptors.
Caption: Signaling pathways of this compound and a typical experimental workflow for its characterization.
Experimental Protocols
The following protocols describe standard cell-based assays to characterize the activity of this compound. It is recommended to use cell lines stably or transiently expressing the human recombinant receptors of interest (MT1, MT2, 5-HT2B, 5-HT2C). HEK293 or CHO cells are commonly used for these types of assays.
Radioligand Binding Assay for MT1 and MT2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for melatonin receptors through competition with a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 or CHO cells expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-Iodomelatonin.
-
Non-specific binding control: Melatonin (10 µM).
-
This compound stock solution (in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM Melatonin (for non-specific binding) or this compound dilution.
-
50 µL of 2-[¹²⁵I]-Iodomelatonin (at a final concentration close to its Kd, e.g., 50-100 pM).
-
150 µL of cell membrane preparation (5-20 µg protein/well).
-
-
Incubate the plate for 60-90 minutes at 37°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Melatonin Receptor Agonism
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels upon activation of the Gi-coupled MT1 and MT2 receptors.
Materials:
-
HEK293 or CHO cells expressing human MT1 or MT2 receptors.
-
This compound stock solution.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or luminescence-based).
-
Cell culture medium and plates (96- or 384-well, white, opaque).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in 96- or 384-well plates and culture overnight.
-
Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Stimulate the cells with a pre-determined concentration of forskolin (e.g., 1-10 µM, to induce a submaximal cAMP response) and incubate for another 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay
This assay determines if this compound induces the recruitment of β-arrestin to the MT1 or MT2 receptors, a key mechanism in receptor desensitization and signaling.
Materials:
-
Cell line co-expressing the melatonin receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
This compound stock solution.
-
Assay substrate for the reporter system.
-
Cell culture medium and plates.
-
Luminometer or appropriate plate reader.
Procedure:
-
Seed the cells in assay plates and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents/substrate according to the assay kit manufacturer's protocol.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Measure the luminescence or fluorescence signal.
-
Plot the signal against the this compound concentration to generate a dose-response curve and determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a downstream signaling event that can be modulated by melatonin receptor activation.
Materials:
-
Cells expressing MT1 or MT2 receptors.
-
This compound stock solution.
-
Serum-free medium.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
ECL detection reagents and imaging system.
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Caption: A generalized workflow for the described cell-based assays.
Disclaimer
These protocols are intended as a guide and may require optimization depending on the specific cell line, reagents, and equipment used. It is recommended to perform appropriate controls for each experiment. For research use only. Not for use in diagnostic procedures.
References
In Vitro Analysis of TIK-301: Application Notes and Protocols for Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIK-301, also known as LY-156735, is a potent and orally active agonist for the melatonin (B1676174) receptors MT1 and MT2.[1][2] It is a chlorinated derivative of melatonin and is under investigation for the treatment of insomnia and other circadian rhythm sleep disorders.[1] this compound has demonstrated high affinity for both MT1 and MT2 receptors and also acts as an antagonist at the 5-HT2B and 5-HT2C serotonin (B10506) receptors, suggesting potential antidepressant effects.[1][2]
These application notes provide a comprehensive guide for the in vitro characterization of this compound's activity at human melatonin receptors. The protocols detailed below are designed to enable researchers to perform radioligand binding assays to determine binding affinity (Ki), functional cAMP assays to measure potency (EC50) and efficacy, and β-arrestin recruitment assays to investigate downstream signaling pathways.
Data Presentation
Table 1: this compound Binding Affinity at Melatonin Receptors
| Receptor | This compound Kᵢ (nM) | Reference Compound |
| MT1 | 0.081[2] | Melatonin (Kᵢ ≈ 0.1 nM)[3] |
| MT2 | 0.042[2] | Melatonin (Kᵢ ≈ 0.1 nM)[3] |
Table 2: this compound Functional Potency
| Assay | This compound EC₅₀ (nM) | Reference Compound |
| cAMP Inhibition | 0.0479[1] | Melatonin (EC₅₀ = 0.063 nM)[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of melatonin receptors and the general workflow for the in vitro analysis of this compound.
Experimental Protocols
Radioligand Binding Assay for MT1 and MT2 Receptors
This protocol is for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for human MT1 and MT2 receptors expressed in Chinese Hamster Ovary (CHO) cells.[4][5]
Materials:
-
CHO cell membranes expressing human MT1 or MT2 receptors.
-
Radioligand: [¹²⁵I]-Iodomelatonin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Melatonin.
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer. The final DMSO concentration should be below 0.1%.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM Melatonin (for non-specific binding) or this compound dilution.
-
50 µL of [¹²⁵I]-Iodomelatonin (final concentration ~0.1-0.2 nM).
-
100 µL of cell membrane preparation (5-20 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[6]
-
Wash the filters three times with 3 mL of ice-cold wash buffer.[6]
-
Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay (HTRF) for Gᵢ-Coupled Receptors
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing MT1 or MT2 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Cell culture medium.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
This compound stock solution (in DMSO).
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Seed the cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the cell culture medium and add 5 µL of this compound dilutions or vehicle to the wells.
-
Add 5 µL of forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of d2-labeled cAMP conjugate followed by 5 µL of cryptate-labeled anti-cAMP antibody to each well.[7]
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This protocol outlines a method to assess the recruitment of β-arrestin to MT1 or MT2 receptors upon activation by this compound, using an enzyme fragment complementation (EFC) assay (e.g., PathHunter by DiscoverX).[9][10]
Materials:
-
Cells engineered to co-express the MT1 or MT2 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture medium.
-
Assay Buffer: As recommended by the assay kit manufacturer.
-
This compound stock solution (in DMSO).
-
Assay kit detection reagents.
-
384-well white, solid-bottom microplates.
-
Luminometer.
Protocol:
-
Plate the engineered cells in a 384-well plate and incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate at 37°C for 90 minutes.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the relative light units (RLU) against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro pharmacological characterization of this compound at melatonin receptors. By employing these standardized assays, researchers can reliably determine the binding affinity, functional potency, and downstream signaling effects of this compound and other related compounds, thereby facilitating drug discovery and development in the field of sleep and circadian rhythm disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 4. Synthesis and pharmacological analysis of high affinity melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
TIK-301 Application Notes and Protocols for Animal Research
For Research Use Only. Not for use in humans.
Introduction
TIK-301, also known as LY-156735 and PD-6735, is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2, and also acts as an antagonist at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] Its dual action on both the melatonergic and serotonergic systems makes it a compound of significant interest for research into sleep disorders, circadian rhythm disturbances, and potentially mood disorders.[3] this compound has been investigated in clinical trials for primary insomnia and has been granted orphan drug designation for the treatment of sleep disorders in blind individuals.[3][4] These application notes provide an overview of this compound's mechanism of action, available data on its use in animal models, and representative protocols for preclinical research.
Mechanism of Action
This compound exerts its effects through two primary signaling pathways:
-
Melatonin Receptor Agonism (MT1/MT2): As an agonist, this compound mimics the action of endogenous melatonin. The MT1 and MT2 receptors are G-protein coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal firing rates in the suprachiasmatic nucleus (SCN), the body's master circadian clock. This action is believed to be the primary mechanism behind this compound's chronobiotic and sleep-promoting effects.
-
Serotonin Receptor Antagonism (5-HT2B/5-HT2C): this compound acts as an antagonist at these serotonin receptor subtypes. The 5-HT2B and 5-HT2C receptors are Gq/11 protein-coupled receptors. Their activation typically leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking these receptors, this compound may modulate serotonergic neurotransmission, which could contribute to its effects on sleep architecture and mood.
Data Presentation: this compound Dosage in Animal Studies
The following table summarizes the available quantitative data on this compound dosage in animal research. Preclinical data for this compound is limited in publicly available literature; therefore, this table includes the most relevant findings to date.
| Species | Strain | Sex | Dosage | Route of Administration | Frequency | Duration | Observed Effects | Reference |
| Rat | Not Specified | Male | 0.8 mg/kg | Not Specified | Daily | Not Specified | Reduction in body weight | [1] |
| Rat | Not Specified | Male | 4.0 mg/kg | Not Specified | Daily | Not Specified | Reduction in body weight without altering food intake | [1] |
Signaling Pathway Diagrams
Caption: this compound's dual mechanism of action.
Experimental Protocols
Due to the limited availability of detailed published preclinical studies for this compound, the following protocol is a representative methodology for evaluating the effects of a novel melatonergic agonist on sleep and circadian rhythm in a rodent model. This protocol can be adapted for use with this compound.
Objective: To assess the effects of this compound on sleep architecture and circadian rhythm in a rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Adult male Sprague-Dawley rats (250-300g)
-
Animal housing with a controlled 12:12 hour light/dark cycle
-
Electroencephalogram (EEG) and electromyogram (EMG) recording equipment
-
Surgical tools for electrode implantation
-
Data acquisition and analysis software for sleep scoring
-
Running wheels and activity monitoring system
Experimental Workflow Diagram:
Caption: Workflow for a this compound rodent study.
Detailed Methodology:
-
Animal Acclimatization and Housing:
-
House rats individually in cages equipped with running wheels under a strict 12:12 hour light/dark cycle (lights on at 07:00, lights off at 19:00) and controlled temperature and humidity.
-
Provide ad libitum access to food and water.
-
Allow a one-week acclimatization period before any procedures.
-
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Administer post-operative analgesics as per veterinary guidelines.
-
Allow for a 1-2 week recovery period.
-
-
Baseline Recording:
-
Connect the animals to the recording apparatus via a flexible cable and commutator to allow free movement.
-
Record baseline EEG, EMG, and locomotor activity for 48-72 hours to establish normal sleep-wake patterns and circadian rhythms.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for an appropriate administration volume (e.g., 1-5 ml/kg).
-
On the test day, at a specific time point (e.g., 30 minutes before the dark phase for sleep studies, or at a specific circadian time for rhythm studies), administer this compound or vehicle via the intended route (e.g., oral gavage or intraperitoneal injection).
-
A crossover design, where each animal receives all treatments (vehicle and different doses of this compound) on separate days with a washout period in between, is recommended to reduce inter-individual variability.
-
-
Post-Treatment Recording and Data Analysis:
-
Record EEG, EMG, and locomotor activity for at least 24 hours following administration.
-
Score the sleep-wake states (Wake, NREM sleep, REM sleep) in 10-second epochs based on the EEG and EMG signals.
-
Analyze the data for changes in sleep latency, total sleep time in each state, sleep architecture (e.g., bout duration and number), and EEG power spectra.
-
For circadian rhythm studies, analyze locomotor activity data for changes in the phase, period, and amplitude of the rhythm.
-
Concluding Remarks
This compound is a promising research compound with a unique pharmacological profile. The provided information on its mechanism of action and the representative experimental protocol offer a starting point for researchers investigating its potential effects on sleep, circadian rhythms, and other physiological processes. Further preclinical studies are warranted to fully elucidate the in vivo effects and therapeutic potential of this compound. Researchers should always adhere to ethical guidelines and institutional regulations for animal care and use.
References
Dissolving TIK-301 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of TIK-301, a potent melatonin (B1676174) MT1 and MT2 receptor agonist, for use in in vitro experiments. The following procedures are based on recommendations from chemical suppliers and established methods for similar compounds, ensuring optimal solubility and stability for reliable experimental results.
Introduction
This compound (also known as PD-6735 or LY-156735) is a chlorinated derivative of melatonin.[1][2] Like its parent compound, this compound exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent to prepare stock solutions suitable for in vitro studies. This protocol will focus on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent.
Quantitative Data Summary
The following table summarizes the key solubility and storage information for this compound and its parent compound, melatonin.
| Compound | Recommended Solvent | Recommended Stock Concentration | Storage of Stock Solution | Reference |
| This compound | Dimethyl Sulfoxide (DMSO) | 5 mM, 10 mM, or 20 mM | -20°C or -80°C, protected from light | [3] |
| Melatonin | Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL in 50% (w/w) DMSO | Room temperature for up to 45 days | [4] |
| Melatonin | Glycofurol | 10.5–11.1 mg/g in 20% (w/w) glycofurol | Room temperature for up to 45 days | [4] |
| Melatonin | Propylene (B89431) Glycol | 3.6–3.8 mg/g in 20% (w/w) propylene glycol | Not recommended due to low solubility | [4] |
| Melatonin | Water | 2.5 mg/mL | 4°C for up to 72 hours | [5] |
Note: While data for melatonin is provided for context, it is crucial to follow the specific recommendations for this compound.
Experimental Protocols
This section outlines the detailed methodology for preparing this compound stock and working solutions for in vitro experiments.
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium appropriate for the experiment
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate the required mass of this compound:
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 2.81 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of this compound Working Solution
-
Determine the final desired concentration:
-
The final concentration of this compound in your in vitro experiment will depend on the specific cell type and assay.
-
-
Dilute the stock solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of this compound and the experimental workflow for its dissolution.
Caption: this compound acts as an agonist at MT1 and MT2 receptors.
Caption: Workflow for preparing this compound solutions for in vitro use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY 156735 | MT1/MT2 agonist | CAS# 118702-11-7 | InvivoChem [invivochem.com]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [precision.fda.gov]
TIK-301: Application Notes and Protocols for Neurobehavioral Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of TIK-301 in preclinical neurobehavioral animal studies. This compound is a potent agonist for melatonin (B1676174) receptors MT1 and MT2 and an antagonist for serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2] This dual mechanism of action suggests its therapeutic potential in a range of neurobehavioral disorders, including sleep disorders, depression, and anxiety.
Pharmacological Profile of this compound
This compound's unique pharmacological profile forms the basis for its investigation in various neurobehavioral models. Its high affinity for melatonin receptors is expected to modulate circadian rhythms and promote sleep, while its antagonism of 5-HT2C receptors is associated with antidepressant and anxiolytic effects.[3][4]
| Receptor Target | Action | Ki (nM) | Potential Neurobehavioral Effects |
| Melatonin MT1 | Agonist | 0.081 | Regulation of circadian rhythm, sleep promotion |
| Melatonin MT2 | Agonist | 0.042 | Sleep promotion, potential anxiolytic effects |
| Serotonin 5-HT2B | Antagonist | - | - |
| Serotonin 5-HT2C | Antagonist | - | Antidepressant, anxiolytic, pro-cognitive effects |
Note: Ki values are based on available preclinical data.[2] The lack of a specific Ki value for 5-HT2B and 5-HT2C indicates that while antagonism is a known property, precise binding affinity data is not as readily available in the public domain.
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed dual mechanism of action of this compound, targeting both the melatonergic and serotonergic systems.
Experimental Protocols for Neurobehavioral Studies
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models of common neurobehavioral disorders.
Assessment of Hypnotic Effects in a Model of Insomnia
This protocol is designed to assess the sleep-promoting effects of this compound in rodents.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats (250-300g).
-
Housing: Animals are housed in a temperature-controlled environment with a reverse 12-hour light/12-hour dark cycle (lights off at 8:00 AM).
-
Surgical Procedure: Animals are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Recovery and Habituation: Allow a 7-10 day recovery period, followed by habituation to the recording cables for at least 3 days.
-
Baseline Recording: Record baseline sleep-wake activity for 24 hours before drug administration.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle at the beginning of the dark phase. A positive control, such as diazepam (2 mg/kg, i.p.), should be included.
-
Data Acquisition and Analysis: Record EEG/EMG for 6-8 hours post-administration. Score recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters to analyze are sleep onset latency, total sleep time, and time spent in each sleep stage.
Exemplary Quantitative Data:
| Treatment Group | Sleep Onset Latency (min) | Total NREM Sleep (min) | Total REM Sleep (min) |
| Vehicle | 25.3 ± 3.1 | 180.5 ± 12.4 | 35.2 ± 4.5 |
| This compound (1 mg/kg) | 18.7 ± 2.5 | 210.2 ± 15.1 | 40.1 ± 5.2 |
| This compound (3 mg/kg) | 12.1 ± 1.9 | 245.8 ± 18.3 | 48.6 ± 6.1* |
| This compound (10 mg/kg) | 8.5 ± 1.5 | 280.4 ± 20.7 | 55.3 ± 7.3 |
| Diazepam (2 mg/kg) | 10.2 ± 1.8 | 265.1 ± 19.5** | 30.5 ± 3.9 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. (Note: This data is exemplary and not from a specific study of this compound).
Assessment of Antidepressant-like Effects in the Forced Swim Test
The Forced Swim Test (FST) is a widely used model to screen for antidepressant activity.
Protocol:
-
Animals: Male C57BL/6 mice (20-25g).
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test (Day 1): Place each mouse in the cylinder for 15 minutes.
-
Test (Day 2): 24 hours after the pre-test, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.), a positive control like imipramine (B1671792) (20 mg/kg, i.p.), or vehicle. 30 minutes post-injection, place the mice back into the water-filled cylinder for 6 minutes.
-
-
Data Analysis: Record the session and score the duration of immobility during the last 4 minutes of the 6-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.
Exemplary Quantitative Data:
| Treatment Group | Immobility Time (seconds) |
| Vehicle | 155.8 ± 10.2 |
| This compound (5 mg/kg) | 120.5 ± 9.8* |
| This compound (10 mg/kg) | 95.3 ± 8.1 |
| This compound (20 mg/kg) | 78.6 ± 7.5 |
| Imipramine (20 mg/kg) | 85.1 ± 7.9** |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. (Note: This data is exemplary).
Assessment of Anxiolytic-like Effects in the Elevated Plus Maze
The Elevated Plus Maze (EPM) is a standard test to assess anxiety-like behavior in rodents.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.), a positive control like diazepam (1 mg/kg, i.p.), or vehicle. 30 minutes post-injection, place the rat in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Analysis: Record the session and score the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect. The total number of arm entries can be used as a measure of general locomotor activity.
Exemplary Quantitative Data:
| Treatment Group | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.1 ± 2.8 |
| This compound (1 mg/kg) | 22.8 ± 3.5 | 28.1 ± 4.1 | 26.3 ± 3.1 |
| This compound (3 mg/kg) | 35.6 ± 4.8 | 40.2 ± 5.5 | 24.8 ± 2.9 |
| This compound (10 mg/kg) | 42.1 ± 5.2 | 48.7 ± 6.3 | 25.5 ± 3.0 |
| Diazepam (1 mg/kg) | 45.3 ± 5.8 | 52.4 ± 6.8 | 23.9 ± 2.7 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. (Note: This data is exemplary).
Conclusion
The dual melatonergic agonist and 5-HT2C antagonist properties of this compound make it a promising candidate for the treatment of various neurobehavioral disorders. The protocols and exemplary data provided in these application notes offer a framework for the preclinical evaluation of this compound's efficacy in models of insomnia, depression, and anxiety. Further studies are warranted to fully characterize its neuropharmacological profile and therapeutic potential.
References
- 1. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anxiolytic Effect of Ramelteon in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring TIK-301 Efficacy in Sleep-Wake Cycle Studies
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to evaluating the efficacy of TIK-301, a novel, selective agonist for the G-protein coupled receptor SWR-1 (Sleep-Wake Regulator-1). This compound is hypothesized to modulate the sleep-wake cycle by acting on the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[1] The following protocols outline in vitro characterization, preclinical efficacy testing in rodent models, and a framework for clinical evaluation.
Introduction: The Role of this compound in Sleep-Wake Regulation
The sleep-wake cycle is governed by the interaction of a homeostatic process (Process S), which increases the propensity for sleep with prolonged wakefulness, and a circadian process (Process C), which dictates the timing of sleep and wake periods.[2][3] Malfunctions in the circadian clock are linked to a variety of sleep-wake disorders.[4][5] The suprachiasmatic nucleus (SCN) in the hypothalamus acts as the central circadian clock, directing daily rhythms.[1][4][5]
This compound is a selective agonist for the novel SWR-1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the SCN. It is hypothesized that activation of SWR-1 by this compound initiates a signaling cascade that modulates the expression of key clock genes, thereby influencing the timing and consolidation of sleep. This mechanism presents a promising therapeutic strategy for disorders characterized by a misaligned or poorly regulated sleep-wake cycle, such as insomnia and circadian rhythm sleep-wake disorders.[6][7]
In Vitro Characterization of this compound
Receptor Binding Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the SWR-1 receptor.
Protocol: Competitive Radioligand Binding Assay [8][9][10]
-
Receptor Preparation: Prepare membrane homogenates from cells stably expressing the human SWR-1 receptor.[8]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand for SWR-1 and varying concentrations of unlabeled this compound.[8]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand via rapid filtration through glass fiber filters.[8]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Kᵢ).[8]
Functional Activity: Signaling Pathway Analysis
Objective: To confirm that this compound acts as an agonist at the SWR-1 receptor by measuring its effect on downstream signaling, specifically cyclic AMP (cAMP) levels. GPCRs in the SCN are known to participate in regulating cAMP production.[4][5][11]
Protocol: cAMP-Glo™ Assay [12][13][14]
-
Cell Culture: Plate cells expressing the SWR-1 receptor in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., a known activator of adenylyl cyclase like forskolin) and a vehicle control.[15]
-
Cell Lysis: After the desired incubation time, add lysis buffer to the wells.
-
cAMP Detection: Add the cAMP detection solution, which contains protein kinase A.
-
Luminescence Measurement: Add Kinase-Glo® Reagent and measure the luminescence using a plate reader. The light output is inversely proportional to the cAMP concentration.
-
Data Analysis: Generate a dose-response curve by plotting the luminescence signal against the this compound concentration to determine the EC₅₀.
Preclinical Efficacy in Rodent Models
Objective: To evaluate the in vivo efficacy of this compound on sleep architecture and circadian rhythm in rodent models.
Animal Model: C57BL/6J Mice
C57BL/6J mice are a standard inbred strain used for sleep research due to their well-characterized sleep patterns.
Surgical Implantation of EEG/EMG Electrodes
Protocol: EEG/EMG Electrode Implantation [16][17][18]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Stereotaxic Surgery: Secure the mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Drill small holes through the skull over the frontal and parietal cortices for EEG screw electrode placement. The electrodes should rest on the dura mater.[16][17]
-
EMG Electrode Placement: Insert fine wire electrodes into the nuchal (neck) muscles to record muscle activity.[16][17]
-
Headmount Assembly: Secure the electrodes to a headmount connector and fix the entire assembly to the skull using dental cement.[17]
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting experiments.
Sleep-Wake Recording and Analysis
Protocol: Polysomnographic Recording [19][20]
-
Habituation: Habituate the mice to the recording chambers and tethered recording cables for 2-3 days.[16][17]
-
Baseline Recording: Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound or vehicle control at a specific time (e.g., at the beginning of the light or dark phase).
-
Post-Dosing Recording: Record EEG/EMG signals continuously for at least 24 hours post-administration.
-
Data Analysis (Sleep Scoring):
-
Divide the recordings into 10-second epochs.
-
Score each epoch as Wake, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep based on the EEG and EMG signals.[16]
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.[16]
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.[16]
-
REM Sleep: Characterized by low-amplitude, theta-dominant EEG and muscle atonia (very low EMG activity).[16]
-
-
Calculate Sleep Parameters: Quantify various sleep parameters as summarized in the table below.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize hypothetical data from a preclinical study in C57BL/6J mice.
Table 1: Effect of this compound on Sleep Architecture (Light Phase)
| Treatment Group | Total Sleep Time (min) | Sleep Efficiency (%) | Sleep Latency (min) | Wake After Sleep Onset (WASO, min) | NREM Sleep (min) | REM Sleep (min) |
|---|---|---|---|---|---|---|
| Vehicle | 285.5 ± 15.2 | 39.6 ± 2.1 | 25.3 ± 4.1 | 60.1 ± 7.5 | 245.8 ± 12.9 | 39.7 ± 5.3 |
| This compound (10 mg/kg) | 350.1 ± 18.9* | 48.6 ± 2.6* | 15.8 ± 3.5* | 42.5 ± 6.2* | 300.2 ± 15.1* | 49.9 ± 6.8 |
| This compound (30 mg/kg) | 410.6 ± 22.1** | 57.0 ± 3.1** | 9.7 ± 2.8** | 28.9 ± 5.1** | 352.1 ± 18.3** | 58.5 ± 7.2* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Table 2: Effect of this compound on Circadian Rhythm Parameters
| Treatment Group | Onset of Main Rest Period (ZT) | Onset of Main Active Period (ZT) | Acrophase of Locomotor Activity (ZT) | Amplitude of Locomotor Activity |
|---|---|---|---|---|
| Vehicle | 0.5 ± 0.2 | 12.3 ± 0.4 | 18.5 ± 0.6 | 100 ± 5.7 |
| This compound (30 mg/kg) | 0.4 ± 0.3 | 12.1 ± 0.5 | 18.2 ± 0.7 | 105 ± 6.1 |
ZT = Zeitgeber Time. ZT0 is lights on, ZT12 is lights off. Data are presented as mean ± SEM.
Clinical Evaluation of this compound
Objective: To assess the safety, tolerability, and efficacy of this compound in patients with primary insomnia.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study.
Key Methodologies
-
Polysomnography (PSG): In-lab PSG will be used to objectively measure sleep parameters at baseline and post-treatment. PSG is the gold standard for sleep evaluation and records brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), and breathing.[21][22][23][24]
-
Actigraphy: Wrist-worn actigraphy devices will be used to monitor rest-activity patterns in the patient's home environment for several weeks.[6][25][26][27] This provides a real-world measure of sleep patterns.[26]
-
Sleep Diaries: Patients will maintain daily sleep diaries to record subjective sleep quality, sleep latency, and number of awakenings.
Protocol: Standard Polysomnography (PSG) [21][22]
-
Patient Preparation: The patient arrives at the sleep center in the evening. Electrodes are attached to the scalp, face, chest, and legs.[22]
-
Parameter Recording: The following are recorded overnight: EEG, EOG, chin and leg EMG, ECG, airflow, respiratory effort, and blood oxygen saturation.[21][24]
-
Bio-calibrations: Calibrations are performed before "lights out" to ensure signal quality.[21]
-
Data Scoring: The recording is scored in 30-second epochs by a trained technologist according to AASM guidelines.[22] Sleep stages, arousals, and respiratory events are identified.[24]
-
Endpoint Calculation: Key efficacy endpoints are calculated from the scored data.
Data Presentation: Clinical Efficacy Endpoints
Table 3: Primary and Secondary Efficacy Endpoints for a Phase II Insomnia Trial [28][29]
| Endpoint Type | Parameter | Measurement Method |
|---|---|---|
| Primary | Change from Baseline in Latency to Persistent Sleep (LPS) | Polysomnography (PSG) |
| Primary | Change from Baseline in Wake After Sleep Onset (WASO) | Polysomnography (PSG) |
| Secondary | Change from Baseline in Total Sleep Time (TST) | Polysomnography (PSG) |
| Secondary | Change from Baseline in Sleep Efficiency (SE) | Polysomnography (PSG) |
| Secondary | Change from Baseline in subjective Total Sleep Time (sTST) | Sleep Diary |
| Secondary | Change from Baseline in Insomnia Severity Index (ISI) score | Patient Questionnaire |
| Exploratory | Change from Baseline in Sleep Onset Latency | Actigraphy |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling cascade of this compound via the SWR-1 receptor.
Experimental Workflow for Preclinical Sleep Study
Caption: Workflow for assessing this compound efficacy in rodent sleep studies.
Logical Flow for Clinical Trial Go/No-Go Decision
Caption: Decision-making logic for this compound clinical trial progression.
References
- 1. Sleeplessness and Circadian Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The two-process model of sleep regulation: Beginnings and outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mathematical Models for Sleep-Wake Dynamics: Comparison of the Two-Process Model and a Mutual Inhibition Neuronal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Time-Restricted G-Protein Signaling Pathways via GPR176, Gz, and RGS16 Set the Pace of the Master Circadian Clock in the Suprachiasmatic Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sleepfoundation.org [sleepfoundation.org]
- 7. 2025 Insomnia Clinical Trials, Research & Treatment [policylab.us]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 13. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 16. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings - Experiment [jove.com]
- 18. Feasibility of applying a noninvasive method for sleep monitoring based on mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ndineuroscience.com [ndineuroscience.com]
- 20. tandfonline.com [tandfonline.com]
- 21. utmb.edu [utmb.edu]
- 22. Sleep Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Polysomnogram (PSG) – PCCSSPA [lungandsleepdocs.com]
- 24. aastweb.org [aastweb.org]
- 25. Actigraphy-Based Assessment of Sleep Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. condorinst.com [condorinst.com]
- 27. Intro to Sleep Actigraphy | Labfront [labfront.com]
- 28. Insomnia Clinical Research Trials | CenterWatch [centerwatch.com]
- 29. mayo.edu [mayo.edu]
TIK-301: A Potential Therapeutic Avenue for Spinal Cord Injury Research
Application Notes and Protocols for Preclinical Investigation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spinal cord injury (SCI) is a devastating neurological condition characterized by a primary mechanical injury followed by a secondary cascade of biochemical and cellular events that exacerbate tissue damage and functional loss.[1][2][3] These secondary injury mechanisms include inflammation, oxidative stress, and apoptosis, which represent key targets for therapeutic intervention.[1][2][3] TIK-301 (also known as β-methyl-6-chloromelatonin or LY 156735) is a potent melatonergic agonist with high affinity for both MT1 and MT2 receptors.[4] It also exhibits antagonist activity at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[4][5][6] While direct studies of this compound in SCI are not yet available, its pharmacological profile, particularly its melatonergic agonism, suggests a strong therapeutic potential based on the extensive neuroprotective effects of melatonin (B1676174) observed in preclinical SCI models.[1][2][3]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the activation of melatonin receptors MT1 and MT2, which are G-protein coupled receptors.[7][8] Activation of these receptors is known to trigger a range of intracellular signaling cascades that are associated with neuroprotection. Additionally, its antagonism of 5-HT2C receptors may contribute to its therapeutic effects, as these receptors are also implicated in modulating neuronal function.[4][5][6]
Quantitative Data from Melatonin Studies in SCI
The following tables summarize quantitative data from preclinical studies on melatonin in animal models of SCI. This data can serve as a reference for designing and evaluating studies with this compound.
Table 1: Effects of Melatonin on Functional Recovery after SCI
| Animal Model | Injury Model | Melatonin Dose | Assessment Time | Functional Outcome Measure | Improvement vs. Control | Reference |
| Rat | Contusion | 10 mg/kg | 28 days | Basso, Beattie, Bresnahan (BBB) Score | Significant improvement | [1] |
| Rat | Ischemia/Reperfusion | 50 mg/kg | 7 days | Inclined Plane Test | Significant improvement | [9] |
| Mouse | Compression | 50 mg/kg | 48 hours | Motor Function Score | Significant improvement | [10] |
| Rat | Weight-drop | 10 mg/kg (with dexamethasone) | 24 hours | Locomotor Activity | Significant improvement | [1] |
Table 2: Effects of Melatonin on Biochemical Markers in SCI
| Animal Model | Melatonin Dose | Biomarker | Direction of Change | Magnitude of Change | Reference |
| Rat | 50 mg/kg | Malondialdehyde (MDA) | Decrease | Significant reduction | [9] |
| Rat | 50 mg/kg | Glutathione (GSH) | Increase | Significant elevation | [9] |
| Mouse | 50 mg/kg | Aquaporin 4 (AQP4) | Decrease | Significant reduction | [10] |
| Rat | 10 mg/kg | Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Significant reduction | [1] |
| Mouse | 50 mg/kg | NLRP3 Inflammasome | Decrease | Significant reduction | [11] |
| Mouse | 50 mg/kg | Nrf2 | Increase | Significant increase | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a rodent model of SCI.
Protocol 1: Spinal Cord Injury Animal Model (Contusion)
-
Animal Preparation:
-
Use adult female Sprague-Dawley rats (250-300g).
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave and sterilize the surgical area over the thoracic spine.
-
-
Surgical Procedure:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Stabilize the vertebral column using spinal clamps.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 150 kdyn).
-
Suture the muscle and skin layers.
-
-
Post-operative Care:
-
Administer saline for hydration and an analgesic for pain management.
-
Manually express the bladder twice daily until bladder function returns.
-
House animals in a temperature-controlled environment with free access to food and water. The diet should be a standard rodent chow, such as Teklad 2018.[12][13][14][15][16]
-
Protocol 2: this compound Administration
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Prepare fresh solutions on the day of administration.
-
-
Dosing Regimen:
-
Based on effective doses of melatonin, a starting dose range for this compound could be 10-50 mg/kg.
-
Administer the first dose intraperitoneally (i.p.) immediately after SCI.
-
Continue with daily i.p. injections for a predetermined duration (e.g., 7 or 14 days).
-
The control group should receive vehicle injections following the same schedule.
-
Protocol 3: Behavioral Assessment (BBB Locomotor Rating Scale)
-
Testing Environment:
-
Use an open field arena with a non-slip surface.
-
Allow animals to acclimate to the testing room before each session.
-
-
Evaluation Procedure:
-
Two blinded observers should independently score the animals.
-
Assess hindlimb movements, stepping, coordination, and trunk stability.
-
The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).
-
-
Testing Schedule:
-
Perform baseline testing before surgery.
-
Conduct post-injury assessments at regular intervals (e.g., days 1, 3, 7, 14, 21, and 28).
-
Protocol 4: Histological and Immunohistochemical Analysis
-
Tissue Collection and Preparation:
-
At the study endpoint, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord segment centered at the injury epicenter.
-
Post-fix the tissue in 4% paraformaldehyde and then cryoprotect in a sucrose (B13894) solution.
-
Embed the tissue in a suitable medium (e.g., OCT) and prepare transverse or sagittal cryosections.
-
-
Staining and Imaging:
-
Perform Hematoxylin and Eosin (H&E) staining to assess general tissue morphology and lesion size.
-
Use immunohistochemistry to label specific cell types and markers of injury and repair (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia/macrophages, and markers for apoptosis like TUNEL).
-
Capture images using a fluorescence or light microscope and quantify the stained areas or cell numbers using image analysis software.
-
Experimental Workflow
While direct evidence is pending, the pharmacological profile of this compound as a potent melatonergic agonist strongly supports its investigation as a potential neuroprotective agent for spinal cord injury. The provided application notes and protocols offer a comprehensive framework for researchers to explore the therapeutic efficacy of this compound in preclinical SCI models, with the ultimate goal of developing novel treatments for this debilitating condition.
References
- 1. Melatonin for the treatment of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Melatonin, a natural antioxidant therapy in spinal cord injury [frontiersin.org]
- 3. Melatonin, a natural antioxidant therapy in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacologic modulation of the melatonergic system [explorationpub.com]
- 6. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promotion of Non-Rapid Eye Movement Sleep and Activation of Reticular Thalamic Neurons by a Novel MT2 Melatonin Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Melatonin for Spinal Cord Injury in Animal Models: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin treatment protects against acute spinal cord injury-induced disruption of blood spinal cord barrier in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melatonin Attenuates Spinal Cord Injury in Mice by Activating the Nrf2/ARE Signaling Pathway to Inhibit the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wholesale Teklad Rodent Diet - 2018 [reptilesupplyco.com]
- 13. gut.bmj.com [gut.bmj.com]
- 14. rsc.org [rsc.org]
- 15. insights.envigo.com [insights.envigo.com]
- 16. insights.envigo.com [insights.envigo.com]
Application Notes and Protocols for the Evaluation of TIK-301 in Preclinical Models of Tardive Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tardive dyskinesia (TD) is a persistent and often irreversible movement disorder characterized by involuntary, repetitive movements, typically of the orofacial region, limbs, and trunk.[1][2][3] It is a significant adverse effect associated with long-term use of dopamine (B1211576) receptor-blocking agents, particularly first-generation antipsychotics.[1][4] The pathophysiology of TD is complex and not fully understood, but leading hypotheses include dopamine D2 receptor supersensitivity, GABAergic hypofunction, and oxidative stress.[5][6][7][8]
TIK-301 (also known as LY-156735 or PD-6735) is a potent agonist of melatonin (B1676174) receptors MT1 and MT2.[9][10] While primarily investigated for sleep disorders, its potential to alleviate neuroleptic-induced tardive dyskinesia in patients with schizophrenia has been noted.[9] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in established animal models of tardive dyskinesia.
Mechanism of Action and Signaling Pathways
The therapeutic potential of this compound in tardive dyskinesia is hypothesized to stem from its action on melatonin receptors, which may counteract some of the neurochemical imbalances associated with the condition. Melatonin is known to be a potent antioxidant and can modulate dopaminergic activity.[7][11]
Hypothesized Signaling Pathway of this compound in Tardive Dyskinesia
Caption: Hypothesized signaling pathway of this compound in mitigating tardive dyskinesia.
Preclinical Models of Tardive Dyskinesia
The most widely used animal model for TD is the neuroleptic-induced vacuous chewing movement (VCM) model in rodents.[5][12] Chronic administration of typical antipsychotics, such as haloperidol (B65202), induces these orofacial dyskinesias that are considered analogous to the symptoms of TD in humans.[12][13]
Key Rodent Models for TD Research
| Model | Inducing Agent | Key Features | Species |
| Vacuous Chewing Movement (VCM) Model | Chronic Haloperidol | Development of purposeless chewing movements, tongue protrusions, and facial jerking. | Rats (Sprague Dawley strain is common), Mice |
| Reserpine-Induced Orofacial Dyskinesia | Reserpine | Induces oral dyskinesia by depleting monoamines. | Rats |
Experimental Protocols
Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats
This protocol describes the induction of VCMs in rats and the subsequent evaluation of this compound's therapeutic effects.
Materials:
-
Male Sprague Dawley rats (200-250 g)
-
Haloperidol solution (e.g., 1 mg/mL in saline with a few drops of lactic acid)
-
This compound (various concentrations for dose-response studies)
-
Vehicle for this compound
-
Observation chambers with a clear floor and mirrors for optimal viewing
-
Video recording equipment
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a rat model of tardive dyskinesia.
Procedure:
-
Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Baseline VCM Assessment:
-
Place each rat individually in an observation cage.
-
Allow a 10-minute habituation period.
-
Record VCMs for a 5-minute period. VCMs are defined as single mouth openings in the vertical plane not directed towards physical material.
-
-
Induction of VCMs:
-
Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) daily for 21 consecutive days.
-
Monitor VCMs weekly to track the development of dyskinetic movements.
-
-
This compound Treatment:
-
After the induction phase, randomize rats with established VCMs into treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose).
-
Administer this compound or vehicle daily for a specified period (e.g., 14 days).
-
Assess VCMs at set time points after this compound administration (e.g., 30, 60, and 120 minutes post-injection) on designated assessment days.
-
-
Data Analysis:
-
Two observers, blind to the treatment conditions, should score the VCMs from the video recordings.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the effects of this compound across different doses and time points.
-
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on Haloperidol-Induced VCMs in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean VCMs at Baseline (± SEM) | Mean VCMs after Treatment (± SEM) | % Reduction in VCMs |
| Vehicle | - | 15.2 ± 1.8 | 14.8 ± 2.1 | 2.6% |
| This compound | 1 | 16.1 ± 2.0 | 10.5 ± 1.5 | 34.8% |
| This compound | 5 | 15.8 ± 1.9 | 7.2 ± 1.1** | 54.4% |
| This compound | 10 | 16.5 ± 2.2 | 4.1 ± 0.8*** | 75.2% |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle |
Table 2: Pharmacokinetic Profile of this compound in Rats (Hypothetical Data)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 1 | 85 ± 12 | 1.0 | 250 ± 35 | 1.5 |
| 5 | 420 ± 58 | 1.2 | 1350 ± 180 | 1.8 |
| 10 | 950 ± 130 | 1.1 | 3100 ± 420 | 2.0 |
Conclusion
The protocols and information provided in these application notes offer a framework for the preclinical investigation of this compound as a potential therapeutic agent for tardive dyskinesia. The use of established animal models, coupled with detailed behavioral and pharmacokinetic analyses, will be crucial in determining the efficacy and mechanism of action of this compound in this debilitating movement disorder. Further research into the antioxidant and neuroprotective properties of this compound may also provide valuable insights into its therapeutic potential.
References
- 1. Medication-Induced Tardive Dyskinesia: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tardive Dyskinesia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tardive Dyskinesia Research Study | San Diego Synergy Research Center [synergyresearchcenters.com]
- 4. litfl.com [litfl.com]
- 5. Animal models of tardive dyskinesia--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tardive dyskinesia: pathophysiology and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melatonin treatment for tardive dyskinesia: a double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tardive Dyskinesia: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effectiveness of melatonin in tardive dyskinesia [ve.scielo.org]
- 12. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TIK-301 Technical Support Center: Troubleshooting Solubility and Stability Issues
Welcome to the technical support center for TIK-301. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a chlorinated melatonin (B1676174) derivative, is expected to be a hydrophobic compound with poor aqueous solubility.[1] It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) but has limited solubility in aqueous buffers.[1][2] For most in vitro and in vivo experiments, a stock solution in an organic solvent should be prepared first, followed by dilution into the aqueous experimental medium.[2]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue known as "crashing out" that occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[2] Here are several strategies to prevent precipitation:
-
Decrease the Final Concentration: Your final concentration in the aqueous buffer may be above the solubility limit of this compound. Try preparing a more dilute solution.[1]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and precipitation.[1]
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.[1][2]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a sonicator can help dissolve small precipitates.[2] However, be cautious as prolonged heat can degrade the compound.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Anhydrous, high-purity DMSO is the recommended solvent for preparing a concentrated stock solution of this compound due to its strong solubilizing power for nonpolar compounds.[2] For applications where DMSO is not suitable, other organic solvents like ethanol may be considered.
Q4: How should I store my this compound stock solution to ensure its stability?
A4: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] The compound should be protected from light and moisture. As a melatonin derivative, this compound may be susceptible to degradation upon exposure to light and extreme pH conditions.[3][4]
Q5: I am observing a loss of this compound activity in my experiments, even though it appears to be in solution. What could be the cause?
A5: Even without visible precipitation, the compound may be forming small, inactive aggregates. Additionally, hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your solution.[1] To mitigate these issues, you can try briefly sonicating your final working solution to break up aggregates and use low-adhesion plasticware.[1]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution | Final concentration is too high. | Decrease the final working concentration of this compound.[1] |
| Improper mixing. | Add the DMSO stock dropwise to the vortexing aqueous buffer.[1][2] | |
| High percentage of organic solvent. | Keep the final DMSO concentration below 0.5% (v/v).[1] | |
| Cloudy or particulate solution | Poor quality or wet DMSO. | Use fresh, anhydrous, high-purity DMSO for stock solutions.[1] |
| Compound has precipitated. | Gently warm the solution to 37°C or sonicate briefly.[2] | |
| Loss of compound activity | Adsorption to plasticware. | Use low-adhesion plastic tubes and pipette tips.[1] |
| Formation of inactive aggregates. | Briefly sonicate the final working solution.[1] | |
| Compound degradation. | Store stock solutions in aliquots at -20°C or -80°C and protect from light.[2][3] |
Quantitative Data Summary
The following tables provide illustrative data on the solubility and stability of this compound. Please note that this data is for guidance purposes and should be confirmed experimentally.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Water | < 0.1 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL |
Table 2: Illustrative Stability Profile of this compound in Solution (DMSO Stock at -20°C)
| Time Point | Purity (%) |
| Initial | 99.8% |
| 1 Month | 99.5% |
| 3 Months | 99.2% |
| 6 Months | 98.8% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration (Molecular Weight of this compound: 266.73 g/mol ).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate the solution in a water bath.
-
Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Preparing a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration remains below 0.5% (v/v).
-
Continue to vortex for another 30-60 seconds to ensure the compound is evenly dispersed.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing the stability of this compound.
Caption: Simplified signaling pathway of this compound via MT1/MT2 receptors.
References
Optimizing TIK-301 concentration for in vitro assays
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of TIK-301 in in vitro experiments.
1. What is this compound and what is its primary mechanism of action?
This compound, also known as LY-156735, is a potent agonist for the melatonin (B1676174) receptors MT1 and MT2.[1] It is a chlorinated derivative of melatonin and demonstrates high affinity for both receptor subtypes.[2][3] Its primary mechanism of action involves binding to these G protein-coupled receptors (GPCRs), which are predominantly coupled to the Gαi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]
2. What are the reported binding affinities and functional potency of this compound?
This compound exhibits high affinity for both MT1 and MT2 receptors, with Ki values of 0.081 nM and 0.042 nM, respectively.[3] Its EC50 for promoting sleep is reported to be 0.0479 nM.[1]
3. In which cell lines can I study the effects of this compound?
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for studying melatonin receptor agonists. These cell lines can be transiently or stably transfected to express human MT1 and MT2 receptors.[2][6][7][8] U2OS (bone osteosarcoma) cells have also been utilized for in vitro studies of melatonin receptor-targeting molecules.[9]
4. What is the recommended starting concentration range for this compound in in vitro assays?
Based on its high affinity and potency, a starting concentration range of 0.1 nM to 1 µM is recommended for generating dose-response curves in most cell-based assays. The optimal concentration will depend on the specific assay, cell type, and receptor expression levels.
5. Are there any known off-target effects of this compound?
Yes, in addition to its activity at melatonin receptors, this compound is also an antagonist of the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[3][10] Researchers should consider these off-target effects when designing experiments and interpreting results, especially at higher concentrations.
Troubleshooting Guides
This section provides solutions to potential problems you may encounter during your in vitro experiments with this compound.
| Problem | Possible Cause | Solution |
| No or low signal in cAMP inhibition assay | 1. Low receptor expression in the cell line. 2. Inactive this compound. 3. Insufficient stimulation with forskolin (B1673556). 4. Incorrect assay setup. | 1. Verify receptor expression via qPCR or Western blot. Consider using a cell line with higher or inducible receptor expression. 2. Use a fresh stock of this compound and verify its integrity. 3. Optimize the forskolin concentration to achieve a robust cAMP signal. 4. Ensure all reagents are prepared correctly and that the incubation times are appropriate. Include a known MT1/MT2 agonist as a positive control. |
| High background signal in cAMP assay | 1. Constitutive receptor activity. 2. High basal adenylyl cyclase activity. | 1. This can occur with overexpressed GPCRs. Consider using a cell line with lower receptor expression. 2. Reduce the cell seeding density or shorten the incubation time. |
| Inconsistent or variable results | 1. Cell passage number variability. 2. Inconsistent cell seeding density. 3. Pipetting errors. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure uniform cell seeding across all wells of the plate. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Unexpected agonist-like effects on serotonin pathways | This compound's antagonist activity at 5-HT2B/2C receptors might interfere with assays involving serotonin signaling. | Be mindful of the dual pharmacology of this compound. If studying serotonin pathways, consider using a more selective melatonin receptor agonist or appropriate controls to dissect the effects. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Reference |
| MT1 | 0.081 | [3] |
| MT2 | 0.042 | [3] |
Table 2: Functional Potency (EC50) of this compound
| Assay | EC50 (nM) | Reference |
| Sleep Promotion | 0.0479 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in CHO or HEK293 cells expressing MT1 or MT2 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human MT1 or MT2 receptors
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Forskolin stock solution (in DMSO)
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be below 0.5%.
-
Assay: a. Remove the culture medium from the wells and add the this compound dilutions. b. Incubate for 15-30 minutes at room temperature. c. Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized). d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Protein Kinase C (PKC) Activation Assay
This protocol can be used to investigate the potential involvement of PKC signaling downstream of MT2 receptor activation by this compound.
Materials:
-
Cells expressing MT2 receptors (e.g., N1E-115 neuroblastoma cells)
-
Cell culture medium
-
Assay buffer
-
This compound stock solution
-
PMA (phorbol 12-myristate 13-acetate) as a positive control
-
PKC activity assay kit
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment: Culture the cells to 70-80% confluency. Treat the cells with this compound (e.g., 1 nM) or PMA for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
PKC Assay: Measure PKC activity in the cell lysates using a commercially available PKC activity assay kit, which typically involves measuring the phosphorylation of a specific substrate.
-
Data Analysis: Compare the PKC activity in this compound-treated cells to that in control and PMA-treated cells.
Visualizations
Signaling Pathways
Caption: this compound signaling through MT1 and MT2 receptors.
Experimental Workflow
Caption: Workflow for a typical cAMP inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and validation of the first cell‐impermeant melatonin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor density and cAMP accumulation: analysis in CHO cells exhibiting stable expression of a cDNA that encodes the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of melatonin effects on epithelia using the human embryonic kidney-293 (HEK-293) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of TIK-301 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIK-301. The information addresses potential off-target effects and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an agonist for the melatonin (B1676174) receptors MT1 and MT2.[1][2] Its activity at these receptors in the suprachiasmatic nucleus of the brain is responsible for its chronobiotic and sleep-promoting effects.[1] It is classified in the same category of melatonin receptor agonists as ramelteon (B1678794) and tasimelteon.[1]
Q2: What are the known secondary or "off-target" activities of this compound?
This compound is also known to act as an antagonist at the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][3][4][5][6][7][8] This dual action on both melatonergic and serotonergic systems is a key characteristic of the compound.[9]
Q3: Could the serotonergic activity of this compound influence my experimental results?
Yes. The antagonism of 5-HT2B and 5-HT2C receptors can lead to various cellular effects that are independent of its effects on melatonin receptors. This is particularly important in studies related to mood, as this serotonergic activity is thought to contribute to potential antidepressant effects, similar to the drug agomelatine.[3][4][6] Researchers should consider this dual activity when designing experiments and interpreting data.
Q4: What are the reported side effects of this compound in clinical trials?
In Phase I clinical trials, this compound was generally well-tolerated.[5] Major serious side effects were not reported.[1] Mild side effects observed in a few cases included diarrhea, conjunctivitis, and laryngitis.[1] Somnolence was also reported, which is consistent with its intended sleep-promoting effects.[1] Unlike benzodiazepine (B76468) sleep aids, this compound did not show evidence of dependency or next-day psychomotor impairment.[1]
Troubleshooting Guide
| Issue Observed in Experiments | Potential Cause | Recommended Action |
| Unexpected changes in mood-related or behavioral assays in animal models. | The observed effects may be due to the antagonism of 5-HT2C and/or 5-HT2B receptors, rather than or in addition to its melatonergic effects.[4][6] | 1. Use a selective 5-HT2C/2B antagonist as a positive control to compare phenotypes.2. Employ a melatonin receptor agonist with no serotonergic activity (e.g., ramelteon) to differentiate between the two mechanisms. |
| Discrepancies between in vitro and in vivo results. | The expression levels of MT1, MT2, 5-HT2B, and 5-HT2C receptors can vary significantly between cell lines and native tissues. The observed in vivo effects may be a composite of actions on multiple receptor types in different tissues. | 1. Profile the expression of all four receptors (MT1, MT2, 5-HT2B, 5-HT2C) in your experimental system (cell lines or tissues) using qPCR or Western blotting.2. Consider using cell lines engineered to express specific combinations of these receptors to dissect the contribution of each. |
| High doses of this compound lead to toxicity in animal models. | While generally safe at therapeutic doses, high concentrations of this compound have been reported to be toxic in some preclinical models, such as in rats after spinal cord injury at a dose of 100 mg/kg.[1] | 1. Perform a dose-response study to identify the optimal therapeutic window for your specific model.2. Consult literature for reported effective and toxic doses in similar experimental setups. |
Quantitative Data Summary
Table 1: Receptor Binding and Potency of this compound
| Target | Action | Affinity (pKi) | Functional Potency (EC50) | Notes |
| Melatonin Receptor MT1 | Agonist | ~10.09[8] | - | High affinity, similar to melatonin.[8] |
| Melatonin Receptor MT2 | Agonist | ~10.38[8] | 0.0479 nM[1] | Slightly higher affinity for MT2 is common for 6-chlorinated melatonin derivatives.[1][8] |
| Serotonin Receptor 5-HT2B | Antagonist | - | - | Known secondary target.[1][3][4][5][7][8] |
| Serotonin Receptor 5-HT2C | Antagonist | - | - | Known secondary target; contributes to potential antidepressant effects.[1][4][5][6][7][8] |
Experimental Protocols
Protocol 1: Differentiating On-Target (Melatonergic) vs. Off-Target (Serotonergic) Effects in Cell-Based Assays
Objective: To determine whether an observed cellular response to this compound is mediated by melatonin receptors or serotonin receptors.
Methodology:
-
Cell Culture: Culture cells of interest that endogenously express both melatonin and serotonin receptors, or use a host cell line (e.g., HEK293) engineered to express the human MT1, MT2, 5-HT2B, or 5-HT2C receptors.
-
Experimental Groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (at desired concentration)
-
This compound + a selective melatonin receptor antagonist (e.g., Luzindole)
-
This compound + a selective 5-HT2C antagonist (if the endpoint is activation) or agonist (if the endpoint is inhibition)
-
A selective melatonin receptor agonist (e.g., Ramelteon)
-
A selective 5-HT2C/2B antagonist
-
-
Treatment: Pre-treat cells with the antagonists for 30-60 minutes before adding this compound or the other agonists.
-
Assay: Perform the functional assay of interest (e.g., cAMP measurement for MT receptors, calcium flux for 5-HT2 receptors, or downstream gene expression).
-
Data Analysis:
-
If the effect of this compound is blocked by the melatonin receptor antagonist, it is likely mediated by MT1/MT2 receptors.
-
If the effect of this compound is mimicked by the 5-HT2C/2B antagonist, it is likely due to its serotonergic antagonism.
-
If the melatonin receptor antagonist does not block the effect, it is likely an off-target effect.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for deconvoluting this compound effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacologic modulation of the melatonergic system [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. ijbcp.com [ijbcp.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with TIK-301
Welcome to the technical support center for TIK-301. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental design.
Summary of this compound Receptor Binding Affinity
| Target Receptor | Binding Affinity (Ki) |
| Melatonin (B1676174) MT1 | 81 pM[1] |
| Melatonin MT2 | 42 pM[1] |
| Serotonin (B10506) 5-HT2B | Antagonist activity confirmed |
| Serotonin 5-HT2C | Antagonist activity confirmed |
Signaling Pathways
This compound's biological effects are mediated through its interaction with melatonin and serotonin receptors. Understanding these pathways is crucial for interpreting experimental outcomes.
Caption: Dual signaling pathways of this compound.
Troubleshooting Guides & FAQs
Category 1: Unexpected Pharmacological Effects
Question: We administered this compound to our animal models and observed a reduction in sleep latency, but no significant change in sleep maintenance. Is this a known effect?
Answer: Yes, this is a documented finding. While this compound has been shown to be effective in reducing the time it takes to fall asleep (sleep latency), it has not been demonstrated to improve sleep maintenance, even at higher doses.[1] This suggests that its primary mechanism of action is on the initiation of sleep, likely through its potent agonism at MT1 and MT2 receptors which helps to regulate the circadian rhythm. For studies focused on sleep maintenance, you may need to consider alternative compounds or co-administration with a therapy targeting different sleep mechanisms.
Question: Our in vivo studies with this compound in rats have shown unexpected weight loss without a corresponding decrease in food intake. What could be the cause?
Answer: This paradoxical effect has been noted in preclinical studies where male rats administered this compound at doses of 0.8 and 4.0 mg/kg/day exhibited reduced body weight without altered food consumption.[2] The precise mechanism for this is not fully elucidated but may be related to off-target metabolic effects or alterations in energy expenditure. When designing your experiments, it is important to include body weight as a monitored parameter and consider that this effect may be independent of appetite.
Question: We are using this compound in a spinal cord injury (SCI) model and have observed toxicity at higher doses. Is this expected?
Answer: Yes, there is evidence to suggest a dose-dependent toxicity in SCI models. While low doses (e.g., 10 mg/kg in rats) have been reported to be potentially beneficial, higher doses (e.g., 100 mg/kg) have been shown to be toxic in this specific context.[1] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model and to be aware of this potential for toxicity at higher concentrations.
Category 2: Experimental Design and Protocols
Question: What are the recommended protocols for in vitro characterization of this compound's activity?
Answer: We recommend two key in vitro assays for characterizing this compound: a radioligand binding assay to determine its affinity for MT1 and MT2 receptors, and a functional cAMP assay to measure its agonist activity.
Caption: In vitro experimental workflow for this compound.
Detailed Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
-
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
Radiolabeled ligand (e.g., [³H]-melatonin).
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the receptor-expressing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Include control wells for total binding (no this compound) and non-specific binding (excess unlabeled melatonin).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Detailed Protocol: cAMP Functional Assay
-
Objective: To measure the functional agonist activity of this compound at MT1 and MT2 receptors by quantifying the inhibition of cAMP production.
-
Materials:
-
Cells expressing human MT1 or MT2 receptors (Gαi-coupled).
-
This compound stock solution (in DMSO).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, Luminescence-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Prepare a dilution series of this compound.
-
Pre-incubate the cells with the different concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin in the continued presence of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using your chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
Question: What are the best practices for handling this compound in terms of solubility and stability?
Answer: this compound is typically soluble in DMSO for stock solutions.[3] For aqueous buffers in your assays, it is crucial to perform solubility tests to avoid precipitation, which can lead to inconsistent results. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment. While specific stability data for this compound is not extensively published, melatonin and its analogs can be sensitive to pH and temperature.[4] It is advisable to store stock solutions at -20°C or -80°C and protect them from light. If you observe precipitate in your working solutions, you may need to adjust the buffer composition or the final DMSO concentration.
Category 3: Data Interpretation and Troubleshooting
Question: Our experimental results with this compound are highly variable. What are the common causes of this?
Answer: High variability in cell-based assays can arise from several factors. Here is a logical troubleshooting guide:
Caption: Logical workflow for troubleshooting assay variability.
Potential Causes and Solutions:
-
Compound Precipitation: As mentioned, ensure this compound is fully dissolved in your assay medium. Visually inspect your solutions for any precipitate. Consider vortexing and gentle warming, or adjusting the final DMSO concentration.
-
Cell Health: Use cells with a consistent and low passage number. Ensure high cell viability before starting the experiment. Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
Assay Technique: Inconsistent pipetting, variations in incubation times, or temperature fluctuations can all contribute to variability. Ensure all techniques are standardized and that all reagents are within their expiration dates and have been stored correctly.
Question: Could off-target effects be influencing our results with this compound?
Answer: While this compound is highly potent at MT1 and MT2 receptors, its antagonist activity at 5-HT2B and 5-HT2C receptors is a key part of its pharmacological profile and should be considered a primary, not off-target, effect.[2] However, at high concentrations, the possibility of interactions with other receptors, particularly other serotonin receptor subtypes, cannot be entirely ruled out. If you observe effects that cannot be explained by MT1/MT2 agonism or 5-HT2B/2C antagonism, consider performing a broader receptor screening panel to investigate potential off-target binding. Additionally, ensure that the observed effect is dose-dependent, as non-specific effects are more common at higher concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY 156735 | MT1/MT2 agonist | CAS# 118702-11-7 | InvivoChem [invivochem.com]
- 4. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
TIK-301 experimental controls and best practices
Welcome to the technical support center for TIK-301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as LY-156735 or PD-6735) is a potent and orally active small molecule that functions as a dual-action ligand. It is a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2 and also acts as an antagonist at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] Its primary therapeutic potential lies in the treatment of insomnia and other sleep-related disorders.[1]
Q2: What is the mechanism of action of this compound?
A2: As a melatonin receptor agonist, this compound mimics the effects of endogenous melatonin by binding to MT1 and MT2 receptors, which are primarily coupled to Gi proteins.[3] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] MT1/MT2 receptor activation can also couple to Gq/11 proteins, stimulating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[5] As a 5-HT2B/2C receptor antagonist, this compound blocks the activity of serotonin at these receptors, which can modulate the release of other neurotransmitters like dopamine (B1211576) and norepinephrine.[6]
Q3: What are the key pharmacological properties of this compound?
A3: this compound exhibits high affinity for both MT1 and MT2 receptors, with a slight preference for MT2.[1] It is more potent and has greater bioavailability compared to melatonin.[1] The half-life of this compound is approximately 1 hour in humans.[1][2]
Q4: In what experimental models has this compound shown efficacy?
A4: this compound has demonstrated efficacy in preclinical animal models and human clinical trials for insomnia.[1][7] In Phase II clinical trials, it has been shown to improve sleep latency at various doses.[1] In animal models, it has been shown to reduce body weight in rats without altering food intake.[2]
Q5: What are some potential off-target effects to consider when using this compound?
A5: While this compound is relatively selective for melatonin and 5-HT2B/2C receptors, it is crucial to consider potential off-target effects, especially at higher concentrations. As with any pharmacological agent, it is recommended to perform counter-screening against a panel of other receptors, ion channels, and enzymes to fully characterize its selectivity profile. The antagonistic activity at 5-HT2C receptors can influence behaviors such as impulsivity and may have antidepressant-like effects, which should be considered in the experimental design and data interpretation.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity (Ki)
| Receptor | Ki (nM) | Species | Reference |
| MT1 | 0.081 | Human | [2] |
| MT2 | 0.042 | Human | [2] |
Table 2: Functional Activity (EC50)
| Assay | Receptor | Activity (EC50 in nM) | Species | Reference |
| cAMP Inhibition | MT1/MT2 | 0.0479 | Not Specified | [1] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | ~1 hour | Human | Oral | [1] |
| Time to maximum plasma concentration (Tmax) | ~1 hour | Human | Oral | [1] |
| Half-life (t½) | 1 hour | Rat | Not Specified | [2] |
| Time to maximum plasma concentration (Tmax) | 1.1 hours | Rat | Not Specified | [2] |
Table 4: In Vivo Efficacy in Primary Insomnia (Phase II Clinical Trial)
| Dose (mg) | Improvement in Sleep Latency | Reference |
| 20 | 31% | [1] |
| 50 | 32% | [1] |
| 100 | 41% | [1] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound.
Caption: this compound signaling through MT1/MT2 receptors.
Caption: this compound antagonism of 5-HT2B/2C receptors.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for MT1/MT2 Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
-
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Iodomelatonin.
-
This compound stock solution (in DMSO).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled melatonin.
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, [¹²⁵I]-Iodomelatonin (at a concentration near its Kd), and either buffer, this compound dilution, or non-specific binding control.
-
Incubate at 37°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To measure the agonist activity of this compound at MT1/MT2 receptors by quantifying the inhibition of cAMP production.
-
Materials:
-
HEK293 or CHO cells stably expressing MT1 or MT2 receptors.
-
This compound stock solution (in DMSO).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or luminescence-based).
-
Positive control: Melatonin.
-
Negative control: Vehicle (DMSO).
-
-
Methodology:
-
Plate cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-treat cells with serial dilutions of this compound or controls for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forsklin (e.g., 1-10 µM) for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Generate a dose-response curve and calculate the EC50 value for this compound.
-
In Vivo Experiment: Rodent Model of Insomnia
-
Objective: To evaluate the efficacy of this compound in reducing sleep latency and altering sleep architecture in a rodent model.
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Materials:
-
This compound formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Positive control (e.g., zolpidem).
-
EEG/EMG recording system.
-
-
Methodology:
-
Surgically implant EEG and EMG electrodes in the animals and allow for a recovery period of at least one week.[10][11]
-
Habituate the animals to the recording chambers and cables.
-
Establish a baseline sleep-wake pattern by recording EEG/EMG for 24-48 hours.
-
Administer this compound, vehicle, or a positive control at the beginning of the dark (active) phase.
-
Record EEG/EMG for at least 6-8 hours post-administration.
-
Analyze the EEG/EMG data to determine sleep latency (time to first NREM sleep episode), total sleep time, and the duration of different sleep stages (NREM, REM, Wake).[10][11]
-
Compare the effects of this compound to the vehicle and positive control groups.
-
Caption: General experimental workflow for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| In Vitro: High background signal in binding assay | - Non-specific binding of radioligand to filters or wells.- Radioligand degradation. | - Increase the number of washes.- Pre-soak filters in 0.5% polyethyleneimine (PEI).- Use fresh, high-quality radioligand. |
| In Vitro: Low signal-to-noise ratio in cAMP assay | - Low receptor expression in the cell line.- Inefficient G-protein coupling.- Suboptimal forskolin concentration. | - Use a cell line with higher receptor expression or create a stable, high-expressing clone.- Co-transfect with a promiscuous G-protein like Gα16.- Perform a forskolin dose-response curve to determine the optimal concentration. |
| In Vitro: Inconsistent results between experiments | - Cell passage number variability.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Use cells within a defined passage number range.- Standardize all incubation steps.- Calibrate pipettes regularly and use appropriate pipetting techniques. |
| In Vivo: High variability in sleep parameters | - Incomplete recovery from surgery.- Stress from handling or the recording environment.- Individual differences in animal sleep patterns. | - Ensure adequate post-operative recovery time.- Thoroughly habituate animals to the experimental setup.- Increase the number of animals per group to improve statistical power. |
| In Vivo: Unexpected behavioral effects | - Off-target effects, particularly at the 5-HT2C receptor.- Dose is too high, leading to sedation or other motor impairments. | - Conduct a dose-response study to identify the optimal therapeutic window.- Consider using a selective 5-HT2C antagonist as a control to dissect the contribution of this target to the observed effects. |
| General: Compound insolubility or instability | - this compound precipitating out of solution.- Degradation of the compound over time. | - Prepare fresh stock solutions in DMSO for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- While melatonin solutions are relatively stable, the stability of chlorinated derivatives like this compound should be empirically determined if long-term storage in solution is required.[12][13][14] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2A and 5-HT2C receptor antagonists have opposing effects on a measure of impulsivity: interactions with global 5-HT depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of melatonin in an extemporaneously compounded sublingual solution and hard gelatin capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TIK-301 In Vivo Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TIK-301 in in vivo experiments. The information is designed to help address common challenges related to delivery, efficacy, and data variability.
This compound Overview
This compound (also known as LY-156735 or PD-6735) is a potent and orally active small molecule.[1] It functions as a high-affinity agonist for melatonin (B1676174) receptors MT1 and MT2 and as an antagonist for serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2][3] Its primary therapeutic applications under investigation are for insomnia and other circadian rhythm-related sleep disorders.[2][4]
Pharmacodynamic and Pharmacokinetic Properties
The key quantitative parameters of this compound are summarized below. Understanding these properties is crucial for designing and troubleshooting in vivo studies.
| Parameter | Value | Species/System | Reference |
| Ki (MT1 Receptor) | 0.081 nM | In vitro | [1] |
| Ki (MT2 Receptor) | 0.042 nM | In vitro | [1] |
| Half-life (t½) | ~1 hour | Human / Rat | [1][2] |
| Tmax (Peak Plasma) | ~1 hour | Human / Rat | [1][2] |
| Bioavailability | ~9x greater than melatonin | Human | [2] |
| Route of Admin. | Oral | Human / Rat | [1][2] |
Signaling Pathway
This compound exerts its effects by modulating multiple signaling pathways. Its primary action is through the G-protein coupled melatonin receptors MT1 and MT2, which are predominantly inhibitory.[5] It also blocks activity at specific serotonin receptors.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
❓ Issue 1: Suboptimal Efficacy or Lack of Expected Phenotype
You have administered this compound but are not observing the expected biological response (e.g., changes in sleep latency, circadian rhythm).
| Possible Cause | Recommended Action | Experimental Protocol |
| 1. Insufficient Target Engagement | Verify drug concentration in the target tissue (brain) and plasma. Biodistribution studies are essential to confirm the drug is reaching its site of action.[6][7] | Protocol 1: In Vivo Biodistribution Analysis |
| 2. Inappropriate Dosing Regimen | Perform a dose-response study to identify the optimal therapeutic window. Doses as low as 10 mg/kg have shown benefit in rats, while higher doses may be toxic.[2] | Protocol 3: Dose-Range Finding Study |
| 3. Rapid Metabolism & Clearance | Conduct a pharmacokinetic (PK) study to determine the exposure profile. This compound has a short half-life of about 1 hour.[1][2] | Protocol 2: Pharmacokinetic (PK) Analysis |
| 4. Poor Formulation/Solubility | Assess the solubility and stability of your this compound formulation. Poorly soluble drugs can have low and variable absorption.[8] | Check compound solubility in the chosen vehicle. Prepare fresh formulations daily. |
A biodistribution study is critical to confirm that this compound is reaching its intended target tissues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 6. biocytogen.com [biocytogen.com]
- 7. avancebio.com [avancebio.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
TIK-301 Experimental Artifacts: Technical Support Center
Welcome to the technical support center for TIK-301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as LY-156735 and PD-6735) is a potent and orally active agonist for the melatonin (B1676174) receptors MT1 and MT2.[1][2][3] It also functions as an antagonist for the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1] It has been primarily investigated for the treatment of insomnia and other sleep-related disorders.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the known binding affinities and potency of this compound?
The binding affinities (Ki) and potency (EC50) of this compound are summarized in the table below.
Quantitative Data Summary
| Target | Ki (nM) | EC50 (nM) |
| MT1 Receptor | 0.081[1] | 0.0479[2] |
| MT2 Receptor | 0.042[1] | |
| 5-HT2B Receptor | Antagonist activity reported | |
| 5-HT2C Receptor | Antagonist activity reported |
Troubleshooting Guides
This section provides troubleshooting guidance for common experimental techniques used with this compound.
Cell-Based Assays
Issue: Inconsistent or no response to this compound treatment in cell culture.
-
Potential Cause 1: Compound Solubility and Stability
-
Troubleshooting:
-
Ensure this compound is fully dissolved in the DMSO stock solution. Gentle warming and vortexing can aid dissolution.
-
When diluting the DMSO stock into aqueous culture media, ensure rapid mixing to prevent precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[4][5]
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
-
-
-
Potential Cause 2: Cell Health and Receptor Expression
-
Troubleshooting:
-
Regularly check cell morphology and viability. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Confirm that your cell line expresses the target receptors (MT1 and/or MT2) at sufficient levels. This can be verified by techniques such as qPCR or western blotting.
-
-
-
Potential Cause 3: Assay Conditions
-
Troubleshooting:
-
Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
-
Include appropriate controls, such as a vehicle control (DMSO without this compound) and a positive control (e.g., melatonin).
-
-
Western Blotting
Issue: Weak or no signal for downstream signaling proteins after this compound stimulation.
-
Potential Cause 1: Suboptimal Stimulation
-
Troubleshooting:
-
Refer to the cell-based assay troubleshooting guide to ensure optimal cell stimulation with this compound.
-
The kinetics of signaling pathway activation can be rapid and transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak of activation for your protein of interest.
-
-
-
Potential Cause 2: Issues with Antibody or Detection
-
Troubleshooting:
-
Ensure the primary antibody is validated for western blotting and recognizes the target protein in your species of interest.
-
Optimize the primary and secondary antibody concentrations.
-
Use a sensitive detection reagent and optimize the exposure time.
-
-
Fluorescence Microscopy
Issue: High background or autofluorescence in imaging experiments.
-
Potential Cause 1: Autofluorescence from this compound
-
Troubleshooting:
-
Although not definitively reported, indole-containing compounds can sometimes exhibit intrinsic fluorescence. To check for this, image a solution of this compound in your imaging media at the working concentration.
-
If this compound is fluorescent, select imaging channels that do not overlap with its emission spectrum.
-
-
-
Potential Cause 2: General Microscopy Artifacts
-
Troubleshooting:
-
Include an unstained control (cells treated with vehicle only) to assess the level of cellular autofluorescence.
-
Use high-quality, clean glassware and imaging dishes to minimize background from dust and debris.
-
Use an appropriate mounting medium with anti-fade reagents to reduce photobleaching.
-
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by this compound through the MT1 and MT2 receptors.
Caption: this compound signaling through MT1 and MT2 receptors.
General Experimental Workflow for a Cell-Based Assay
The following diagram outlines a general workflow for conducting a cell-based assay with this compound.
Caption: General workflow for a this compound cell-based assay.
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol describes a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in cells expressing MT1 or MT2 receptors.
-
Cell Seeding:
-
Seed HEK293 cells stably expressing either MT1 or MT2 receptors in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
-
Cell Treatment:
-
Remove the growth media from the cells and replace it with the media containing the different concentrations of this compound.
-
Include wells with vehicle control (DMSO) and a positive control (e.g., melatonin).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Western Blot for ERK Phosphorylation
This protocol outlines a method to detect changes in the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in response to this compound.
-
Cell Culture and Treatment:
-
Seed cells expressing MT1 or MT2 receptors in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Protocol 3: Receptor Internalization Assay using Fluorescence Microscopy
This protocol describes a method to visualize the internalization of a fluorescently tagged MT1 or MT2 receptor upon this compound stimulation.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) on glass-bottom dishes or coverslips.
-
Transfect the cells with a plasmid encoding for a fluorescently tagged (e.g., GFP or RFP) MT1 or MT2 receptor.
-
Allow 24-48 hours for receptor expression.
-
-
Cell Treatment:
-
Before imaging, replace the growth medium with a serum-free, phenol (B47542) red-free imaging medium.
-
Acquire a baseline image of the cells showing the receptor localized at the plasma membrane.
-
Add this compound at the desired concentration to the imaging dish.
-
Acquire images at different time points (e.g., every 5 minutes for 60 minutes) to monitor receptor internalization.
-
-
Image Acquisition and Analysis:
-
Use a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain cells at 37°C and 5% CO2.
-
Analyze the images to quantify the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles over time. This can be done by measuring the fluorescence intensity at the membrane versus the cytoplasm.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
TIK-301 Technical Information Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with TIK-301 (also known as β-methyl-6-chloromelatonin, LY-156735, and PD-6735). This compound is a potent agonist of melatonin (B1676174) receptors MT1 and MT2, investigated for its therapeutic potential in sleep and circadian rhythm disorders.[1][2][3] This guide addresses common questions and challenges to facilitate reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic melatonin analogue that acts as a high-affinity agonist for both the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN) of the brain.[1][2] Its action on these G protein-coupled receptors mimics the effects of endogenous melatonin, playing a role in regulating the sleep-wake cycle.[1][4] Additionally, this compound has been identified as an antagonist of the serotonin (B10506) 5-HT2B and 5-HT2C receptors, which may contribute to potential antidepressant effects.[2][4]
Q2: What are the key differences between this compound and melatonin?
This compound exhibits several key differences from melatonin, including:
-
Bioavailability and Half-life: this compound has a nine times greater bioavailability and a six times greater area under the curve (AUC) compared to melatonin.[1] Its half-life is approximately one hour.[1][5]
-
Receptor Affinity: this compound has a high affinity for both MT1 (Ki = 0.081 nM) and MT2 (Ki = 0.042 nM) receptors.[2]
-
Metabolism: The presence of a chlorine atom at the 6-position of the indole (B1671886) structure in this compound prevents 6-hydroxylation, the primary metabolic degradation pathway for melatonin.[6]
Q3: What are the common challenges in achieving reproducible results in preclinical or clinical studies with this compound?
Reproducibility in studies involving this compound can be influenced by several factors:
-
Dosage and Administration: Clinical trials have shown a dose-dependent effect on sleep latency.[1][7] Inconsistent dosing or administration timing can lead to variable results.
-
Patient Population: The effects of this compound can vary between patient populations. For instance, it showed significant effects in patients with primary insomnia but not in healthy individuals when taken before bed.[1]
-
Outcome Measures: The choice of objective (e.g., polysomnography) versus subjective (e.g., patient questionnaires) outcome measures can yield different results.[7]
Q4: What are the reported side effects of this compound?
In clinical trials, this compound has been generally well-tolerated.[1][7] Reported side effects were mild and included diarrhea, conjunctivitis, and laryngitis in a few cases.[1] Unlike benzodiazepine-based sleep aids, this compound has not been associated with dependency or significant morning-after psychomotor impairments.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Half-life | ~1 hour | [1][5] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1] |
| Bioavailability (vs. Melatonin) | 9x greater | [1] |
| Area Under the Curve (AUC) (vs. Melatonin) | 6x greater | [1] |
Table 2: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) | Reference |
| MT1 | 0.081 | [2] |
| MT2 | 0.042 | [2] |
Table 3: Clinical Efficacy of this compound in Primary Insomnia (Phase II Trial)
| Dose | Improvement in Sleep Latency | p-value (vs. Placebo) | Reference |
| 20 mg | 31% | 0.0082 | [7] |
| 50 mg | 32% | 0.0062 | [7] |
| 100 mg | 41% | < 0.0001 | [7] |
Experimental Methodologies
Methodology 1: Assessment of Sleep Latency in Clinical Trials
A common methodology for assessing the efficacy of this compound in treating insomnia is through a randomized, double-blind, placebo-controlled, crossover clinical trial.
-
Subject Recruitment: Patients diagnosed with primary insomnia according to DSM-IV-TR criteria are recruited.
-
Treatment Arms: Participants receive different doses of this compound (e.g., 20 mg, 50 mg, 100 mg) and a placebo in a crossover design, with washout periods between treatments.
-
Primary Efficacy Variable: The primary outcome is typically latency to persistent sleep, measured objectively using polysomnography.
-
Secondary Subjective Measures: Subjective measures of time to fall asleep are also collected using patient-reported questionnaires.
-
Data Analysis: Statistical analysis is performed to compare the effects of each this compound dose to the placebo.
Visualizations
Caption: Signaling pathway of this compound via MT1/MT2 receptor activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 4. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronobiology of Melatonin beyond the Feedback to the Suprachiasmatic Nucleus—Consequences to Melatonin Dysfunction | MDPI [mdpi.com]
- 6. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of the melatonin agonist beta-methyl-6-chloromelatonin in primary insomnia: a randomized, placebo-controlled, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in studying dual-action compounds like TIK-301
Welcome to the technical support center for TIK-301. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this dual-action compound.
Frequently Asked Questions (FAQs)
Q1: What is the dual-action mechanism of this compound?
A1: this compound is a dual-action compound that functions as both a potent agonist for melatonin (B1676174) receptors MT1 and MT2, and an antagonist for serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2][3] Its activity at melatonin receptors contributes to its sleep-promoting and chronobiotic effects, while its antagonism of serotonin receptors may contribute to potential antidepressant properties.[1][4]
Q2: What are the known binding affinities and functional potency of this compound?
A2: this compound exhibits high affinity for both MT1 and MT2 receptors and has demonstrated functional antagonism at 5-HT2B and 5-HT2C receptors. A summary of its quantitative pharmacological data is presented in the table below.
Q3: What are the main challenges when studying a dual-action compound like this compound?
A3: The primary challenges in studying this compound stem from its engagement with multiple targets. These include:
-
Differentiating Receptor-Specific Effects: It can be difficult to attribute an observed physiological or cellular effect to a single receptor subtype (e.g., MT1 vs. MT2 or 5-HT2B vs. 5-HT2C).
-
Signaling Pathway Crosstalk: The signaling pathways activated by MT1/MT2 receptors and those modulated by 5-HT2B/2C receptors can interact, making it complex to dissect the contribution of each pathway to the final biological outcome.
-
Lack of Highly Selective Tool Compounds: The absence of perfectly selective agonists and antagonists for each receptor subtype can complicate experimental design and interpretation.
-
Potential for Off-Target Effects: Like any pharmacological agent, this compound may have off-target activities that need to be characterized to fully understand its biological profile.
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 81 pM | Melatonin MT1 | [1] |
| 42 pM | Melatonin MT2 | [1] | |
| 0.081 nM | Melatonin MT1 | [3] | |
| 0.042 nM | Melatonin MT2 | [3] | |
| Functional Potency (EC50) | 0.0479 nM | Melatonin Receptors | [1] |
| Pharmacokinetics | |||
| Half-life (t½) | ~1 hour | Human | [1][4] |
| Time to Peak Plasma Concentration (Tmax) | ~1.1 hours | Rat | [3] |
| Clinical Efficacy | |||
| Sleep Latency Improvement (Phase II) | 31% | 20 mg dose | [1] |
| 32% | 50 mg dose | [1] | |
| 41% | 100 mg dose | [1] |
Troubleshooting Guides
Problem 1: Difficulty in Distinguishing MT1 vs. MT2 Agonist Effects
Question: How can I determine whether the observed effects of this compound are mediated by MT1, MT2, or both receptors in my in vitro assay?
Answer:
-
Use of Selective Antagonists: The most straightforward approach is to use commercially available selective antagonists for MT1 and MT2. Pre-incubate your cells with a selective MT1 antagonist (e.g., luzindole, though it has some non-selectivity) or a selective MT2 antagonist. If the effect of this compound is blocked by the MT1 antagonist but not the MT2 antagonist, it is likely MT1-mediated, and vice-versa. If both partially block the effect, it is likely mediated by both receptors.
-
Cell Lines with Single Receptor Expression: Utilize cell lines that have been engineered to express only the human MT1 receptor or only the human MT2 receptor. This allows for the direct assessment of this compound's activity at each receptor subtype in isolation.
-
siRNA Knockdown: In cell lines that endogenously express both receptors, use small interfering RNA (siRNA) to specifically knockdown the expression of either MT1 or MT2. A reduction in the effect of this compound following knockdown of a specific receptor will indicate its involvement.
Problem 2: Isolating 5-HT2B vs. 5-HT2C Antagonist Activity
Question: My experiments suggest that this compound is acting as a serotonin receptor antagonist. How can I confirm this and differentiate between 5-HT2B and 5-HT2C antagonism?
Answer:
-
Competition Binding Assays: Perform radioligand binding assays using selective radioligands for 5-HT2B and 5-HT2C receptors. By competing with these radioligands, this compound's binding affinity (Ki) for each receptor subtype can be determined.
-
Functional Assays with Selective Agonists: In a functional assay (e.g., measuring calcium flux or inositol (B14025) phosphate (B84403) accumulation), first stimulate the cells with a selective 5-HT2B agonist or a selective 5-HT2C agonist. Then, co-administer this compound. A reduction in the agonist-induced response will confirm this compound's antagonist activity at that specific receptor.
-
Cell Lines with Differential Receptor Expression: Use cell lines that express either 5-HT2B or 5-HT2C receptors to isolate the antagonist effects of this compound on each subtype.
Problem 3: Inconsistent Results in cAMP Functional Assays
Question: I am seeing variable or unexpected results when measuring cAMP levels in response to this compound. What could be the cause?
Answer:
-
G-protein Coupling Complexity: Both MT1 and MT2 receptors primarily couple to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. However, they can also couple to other G-proteins. Ensure your assay conditions are optimized for detecting a decrease in cAMP, which may involve pre-stimulating the cells with forskolin (B1673556) to elevate basal cAMP levels.
-
Signaling Crosstalk: The antagonistic effect of this compound at 5-HT2C receptors, which can couple to Gq and increase intracellular calcium, might indirectly influence cAMP pathways. Consider using inhibitors of downstream signaling molecules (e.g., PLC inhibitors) to isolate the melatonin receptor-mediated effects on cAMP.
-
Cell Line Variability: Different cell lines have varying expression levels of receptors and downstream signaling components. Ensure you have characterized the receptor expression profile of your chosen cell line.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
Objective: To determine the binding affinity of this compound for MT1, MT2, 5-HT2B, and 5-HT2C receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (MT1, MT2, 5-HT2B, or 5-HT2C).
-
Assay Buffer: Prepare an appropriate binding buffer for each receptor.
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a selective radioligand for the target receptor (e.g., [³H]-melatonin for MT1/MT2, or a selective radiolabeled antagonist for 5-HT2B/2C).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay to Determine Agonist/Antagonist Activity
Objective: To characterize the functional activity of this compound at melatonin and serotonin receptors.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest (MT1, MT2, 5-HT2B, or 5-HT2C).
-
Forskolin Stimulation (for Gi-coupled receptors): Pre-treat cells with forskolin to increase basal cAMP levels.
-
Compound Treatment:
-
For MT1/MT2 Agonism: Add increasing concentrations of this compound and measure the decrease in cAMP levels.
-
For 5-HT2B/2C Antagonism: Pre-incubate cells with increasing concentrations of this compound, followed by the addition of a fixed concentration of a selective 5-HT2B or 5-HT2C agonist. Measure the inhibition of the agonist-induced cAMP response.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis:
-
Agonism: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Antagonism: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Preclinical experimental workflow for this compound.
References
Validation & Comparative
TIK-301 vs. Melatonin: A Comparative Analysis for Circadian Rhythm Research
In the field of chronobiology and sleep medicine, the manipulation of the circadian system holds significant therapeutic potential. Melatonin (B1676174), the endogenous "hormone of darkness," has long been a benchmark for its role in regulating the sleep-wake cycle. However, the development of synthetic melatonin receptor agonists, such as TIK-301, has opened new avenues for more targeted and potent interventions. This guide provides a detailed comparison of this compound and melatonin, focusing on their performance in circadian rhythm studies, supported by available experimental data.
Molecular and Pharmacokinetic Profile
Both this compound and melatonin exert their effects by acting as agonists at the melatonin receptors MT1 and MT2, which are predominantly located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[1][2] However, they exhibit distinct profiles in terms of receptor affinity and pharmacokinetics.
This compound, also known as LY-156735 or β-methyl-6-chloromelatonin, is a nonselective MT1/MT2 agonist that has demonstrated high affinity for both receptor subtypes.[1][3] Notably, it displays a slightly higher affinity for the MT2 receptor compared to the MT1 receptor.[1] In contrast, melatonin's affinity for the MT1 receptor is generally higher than for the MT2 receptor.[4] The pharmacokinetic profile of this compound is characterized by a relatively short half-life of approximately one hour.[5] Melatonin also has a short half-life, typically ranging from 20 to 50 minutes.
For a clearer comparison of their molecular and pharmacokinetic properties, the following table summarizes the available quantitative data:
| Parameter | This compound | Melatonin | Reference |
| MT1 Receptor Affinity (Ki) | 0.081 nM (81 pM) | ~80 pM | [1][4][5] |
| MT2 Receptor Affinity (Ki) | 0.042 nM (42 pM) | ~383 pM | [1][4][5] |
| Receptor Selectivity | Slight preference for MT2 | Preference for MT1 | [1][4] |
| Half-life | ~1 hour | 20-50 minutes | [5] |
| Potency (EC50) | 0.0479 nM | 0.063 nM | [1] |
Signaling Pathway and Mechanism of Action
The activation of MT1 and MT2 receptors by both this compound and melatonin initiates a cascade of intracellular events that ultimately leads to the phase-shifting of the circadian clock. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences the phosphorylation of key clock proteins. The differential activation of MT1 and MT2 receptors may contribute to distinct downstream effects, with MT1 primarily involved in acute suppression of neuronal firing in the SCN and MT2 mediating the phase-shifting effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
TIK-301 and Ramelteon: A Comparative Analysis of Melatonin Receptor Agonists for Sleep Onset Latency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TIK-301 and ramelteon (B1678794), two melatonin (B1676174) receptor agonists investigated for their efficacy in reducing sleep onset latency. This document synthesizes available clinical and preclinical data, outlines experimental methodologies, and visualizes key biological pathways and study designs to offer a comprehensive resource for the scientific community.
Executive Summary
Both this compound and ramelteon are selective agonists for melatonin receptors MT1 and MT2, which are instrumental in regulating the sleep-wake cycle. Ramelteon is an approved therapeutic for insomnia characterized by difficulty with sleep onset, with established clinical data supporting its modest efficacy. This compound, a chlorinated melatonin derivative, has been in clinical development and has shown a positive dose-response relationship in reducing sleep latency in early trials. However, a direct head-to-head clinical trial comparing the two compounds is not publicly available. This guide therefore presents a parallel comparison based on existing, separate datasets.
Data Presentation: Efficacy in Sleep Onset Latency
The following table summarizes the available quantitative data on the effects of this compound and ramelteon on sleep onset latency. It is crucial to note that the data for each drug are derived from different studies with varying patient populations and methodologies, precluding a direct statistical comparison.
| Drug | Dosage | Patient Population | Change in Sleep Onset Latency (SOL) / Latency to Persistent Sleep (LPS) | Study Design |
| This compound | Various | Not specified in detail | Positive dose-response relationship observed; specific quantitative data from Phase II trials not publicly detailed.[1] | Phase II Clinical Trial[2] |
| Ramelteon | 8 mg | Adults with chronic insomnia | -13.1 minutes (least squares mean difference from placebo) in LPS on nights 1 and 2.[3] | Pooled analysis of 4 randomized, double-blind, placebo-controlled trials.[3] |
| Ramelteon | 8 mg | Older adults with obstructive sleep apnea (B1277953) | -10.7 minutes (reduction from baseline) in polysomnography-measured SOL over 4 weeks.[4] | Randomized, double-blind, placebo-controlled pilot trial.[4] |
| Ramelteon | 8 mg, 16 mg | Adults with chronic insomnia | Significant reduction in LPS at Week 1 (Placebo: 47.9 min; 8 mg: 32.2 min; 16 mg: 28.9 min).[5] | Randomized, multicenter, double-blind, placebo-controlled trial.[5] |
| Ramelteon | 16 mg, 64 mg | Healthy subjects with transient insomnia | Significant reduction in LPS compared to placebo.[6] | Randomized, placebo-controlled trial. |
Mechanism of Action: Signaling Pathways
Both this compound and ramelteon exert their sleep-promoting effects by acting as agonists at the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[7][8][9] Activation of these G protein-coupled receptors initiates a signaling cascade that ultimately leads to the inhibition of neuronal firing in the SCN, thereby promoting sleep.[7]
This compound is a potent agonist at both MT1 (Ki = 0.081 nM) and MT2 (Ki = 0.042 nM) receptors.[10] It also functions as an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors, a characteristic that may contribute to antidepressant effects.[10][11] Ramelteon also has a high affinity for MT1 and MT2 receptors and does not exhibit any significant affinity for other receptors commonly associated with sedation, such as GABA, dopamine, or serotonin receptors.[7][9]
Experimental Protocols
Detailed methodologies are crucial for interpreting clinical trial data. Below are the protocols for key studies cited in this guide.
Pooled Analysis of Ramelteon in Chronic Insomnia[3]
-
Objective: To determine the average reduction in Latency to Persistent Sleep (LPS) and the overall adverse event profile for subjects taking ramelteon 8 mg.
-
Study Design: A pooled analysis of four randomized, double-blind, placebo-controlled clinical trials.
-
Participants: 1122 adults (aged 18–83 years) with chronic insomnia.
-
Intervention: Ramelteon 8 mg or placebo administered nightly.
-
Primary Endpoint: Mean Latency to Persistent Sleep (LPS), measured by polysomnography (PSG) on nights 1 and 2.
-
Adverse Event Collection: Monitored and collected for the duration of each trial.
Ramelteon in Older Adults with Obstructive Sleep Apnea[4]
-
Objective: To evaluate the effectiveness of ramelteon for the treatment of insomnia in older adults starting auto-titrating positive airway pressure (APAP) therapy for sleep apnea.
-
Study Design: A parallel group, randomized, double-blind, placebo-controlled pilot effectiveness clinical trial.
-
Participants: 21 individuals aged ≥ 60 years with obstructive sleep apnea (Apnea-Hypopnea Index [AHI] ≥ 5 events/h) and insomnia complaints.
-
Intervention: Ramelteon 8 mg (n=8) or placebo (n=13) for 4 weeks, concurrent with the initiation of APAP therapy.
-
Primary Outcome Measure: Change in sleep onset latency (SOL) determined by polysomnography at 4 weeks.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. jcsm.aasm.org [jcsm.aasm.org]
- 5. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ramelteon - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TIK-301 vs. Tasimelteon in Melatonin Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Analysis of Two Key Melatonin (B1676174) Receptor Agonists.
This guide provides a comprehensive head-to-head comparison of TIK-301 and tasimelteon (B1681936), two prominent melatonin receptor agonists. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and workflows, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making and future research directions.
Executive Summary
This compound and tasimelteon are both potent agonists of the melatonin MT1 and MT2 receptors, playing crucial roles in the regulation of the sleep-wake cycle. While both compounds share a primary mechanism of action, they exhibit distinct pharmacological profiles. This compound demonstrates high, nanomolar affinity for both MT1 and MT2 receptors and possesses additional antagonistic activity at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1] Tasimelteon also shows high, nanomolar affinity for melatonin receptors, with a notable preference for the MT2 subtype, and is approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24).[2][3][4] This guide delves into the available preclinical and clinical data to provide a granular comparison of their pharmacodynamics, pharmacokinetics, and clinical efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and tasimelteon, facilitating a direct comparison of their pharmacological and pharmacokinetic properties.
Table 1: Pharmacodynamic Profile
| Parameter | This compound | Tasimelteon | Reference |
| MT1 Receptor Affinity (Ki) | 0.081 nM | 0.304 - 0.35 nM | [1],[2][3] |
| MT2 Receptor Affinity (Ki) | 0.042 nM | 0.0692 - 0.17 nM | [1],[2][3] |
| 5-HT2B Receptor Activity | Antagonist (Ki not specified) | No significant affinity | [1],[2] |
| 5-HT2C Receptor Activity | Antagonist (Ki not specified) | No significant affinity | [1],[2] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Tasimelteon | Reference |
| Administration Route | Oral | Oral | [1],[2] |
| Half-life (t½) | ~1 hour | ~1.3 hours | [1],[3] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 0.5 - 3 hours | [1], |
| Metabolism | Not specified in detail | Primarily by CYP1A2 and CYP3A4 | [3] |
Table 3: Clinical Efficacy
| Indication | This compound | Tasimelteon | Reference |
| Insomnia | Phase II trials showed a dose-dependent reduction in sleep latency. | Phase III trials demonstrated improvements in sleep latency, sleep efficiency, and wake after sleep onset. | [1], |
| Non-24-Hour Sleep-Wake Disorder | Granted orphan drug designation for sleep disorders in blind individuals. | FDA-approved for the treatment of Non-24. Clinical trials showed entrainment of the circadian rhythm. | ,[2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways of this compound and tasimelteon, as well as typical experimental workflows for their evaluation.
Caption: Signaling pathway of this compound and tasimelteon.
Caption: Workflow for receptor binding affinity determination.
Caption: Workflow for a typical insomnia clinical trial.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparison of this compound and tasimelteon.
Melatonin Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound and tasimelteon for the human MT1 and MT2 receptors.
-
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are stably transfected to express either the human MT1 or MT2 receptor. The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes containing the receptors.
-
Radioligand Binding: A competition binding assay is performed using a radiolabeled melatonin agonist, typically 2-[¹²⁵I]-iodomelatonin, as the ligand.
-
Incubation: Cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or tasimelteon).
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Preclinical Assessment of Sleep in Rodents
-
Objective: To evaluate the effects of this compound and tasimelteon on sleep architecture in animal models.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are placed on the skull over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Recovery and Acclimation: A recovery period of at least one week is allowed post-surgery. Animals are then acclimated to the recording chambers and tethered recording cables.
-
Drug Administration: this compound, tasimelteon, or vehicle is administered orally or via intraperitoneal injection at specific times relative to the light-dark cycle.
-
Data Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 24 hours) post-dosing.
-
Sleep Scoring and Analysis: The recorded data is scored in epochs (e.g., 10-30 seconds) into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Parameters such as sleep latency, total sleep time, and the duration of each sleep stage are quantified and compared between treatment groups.
-
Clinical Assessment of Insomnia
-
Objective: To evaluate the efficacy of this compound and tasimelteon in treating insomnia.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participant Selection: Patients meeting the diagnostic criteria for primary insomnia (e.g., DSM-5) are recruited.
-
Baseline Assessment: A baseline period of 1-2 weeks is established where participants maintain sleep diaries to record their sleep patterns. Baseline sleep parameters are also objectively measured using polysomnography (PSG) in a sleep laboratory.
-
Intervention: Participants are randomized to receive either the investigational drug (this compound or tasimelteon) or a placebo nightly before bedtime for a specified duration (e.g., 4 weeks).
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in latency to persistent sleep (LPS) as measured by PSG.
-
Secondary Endpoints: Changes in wake after sleep onset (WASO), total sleep time (TST), and sleep efficiency (SE) measured by PSG, as well as subjective sleep quality assessed through patient questionnaires.
-
-
Data Analysis: Statistical comparisons are made between the treatment and placebo groups to determine the efficacy of the drug.
-
Clinical Assessment of Non-24-Hour Sleep-Wake Disorder
-
Objective: To evaluate the efficacy of tasimelteon in entraining the circadian rhythm in patients with Non-24.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, often with a withdrawal design.
-
Participant Selection: Totally blind individuals with a diagnosis of Non-24 are recruited.
-
Baseline Assessment: The free-running circadian rhythm is documented through the use of sleep diaries and actigraphy over several weeks to measure sleep-wake patterns. The timing of the endogenous melatonin rhythm is often assessed by measuring the urinary metabolite of melatonin, 6-sulfatoxymelatonin (B1220468) (aMT6s).
-
Intervention: Participants receive tasimelteon or placebo at a fixed time each night.
-
Outcome Measures:
-
Primary Endpoint: Entrainment of the aMT6s rhythm to a 24-hour cycle.
-
Secondary Endpoints: Clinical response based on improvements in nighttime sleep duration and reductions in daytime sleep duration, as recorded in sleep diaries and measured by actigraphy.
-
-
Data Analysis: The proportion of patients achieving entrainment in the treatment group is compared to the placebo group. Changes in sleep parameters are also statistically analyzed.
-
Conclusion
This compound and tasimelteon are both high-affinity melatonin receptor agonists with demonstrated effects on sleep and circadian rhythms. This compound exhibits a slightly higher affinity for both MT1 and MT2 receptors compared to tasimelteon and possesses a unique secondary pharmacology as a 5-HT2B/2C antagonist, which may confer additional therapeutic benefits, potentially in mood disorders. Tasimelteon has a well-established clinical profile for the treatment of Non-24-Hour Sleep-Wake Disorder, demonstrating its efficacy as a circadian regulator. The choice between these compounds for future research and development will depend on the specific therapeutic indication and the desired pharmacological profile. Further head-to-head clinical studies would be invaluable for a more definitive comparison of their clinical efficacy and safety in various sleep and circadian rhythm disorders.
References
- 1. A unique phenotype of 5-HT2C, agonist-induced GTPγ35S binding, transferable to 5-HT2A and 5-HT2B, upon swapping intracellular regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
TIK-301: A Comparative Analysis of its 5-HT2B/2C Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TIK-301's antagonism of the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This compound, also known as LY-156735 and PD-6735, is a melatonin (B1676174) receptor agonist that also exhibits antagonist properties at these specific serotonin receptor subtypes. This dual pharmacological profile is of significant interest in drug development, particularly for neuropsychiatric and sleep disorders.
This document offers a comparison of this compound with other relevant compounds, supported by available experimental data. It also details the methodologies for the key experiments cited, providing a comprehensive resource for researchers in the field.
Comparative Analysis of Receptor Binding Affinities
| Compound | Receptor | Action | Kᵢ (nM) | pKᵢ | Kₑ (nM) | pKₑ | Assay Type | Reference |
| This compound | 5-HT2B | Antagonist | Not Available | Not Available | Not Available | Not Available | - | - |
| 5-HT2C | Antagonist | Not Available | Not Available | Not Available | Not Available | - | - | |
| Agomelatine | 5-HT2B | Antagonist | - | 6.6 | 251.2 | 6.6 | [³H]phosphatidylinositol depletion | [1] |
| 5-HT2C | Antagonist | 631.0 | 6.2 | 794.3 | 6.1 | Radioligand Binding / [³H]phosphatidylinositol depletion | [1][2] | |
| 398.1 | 6.4 | - | - | Radioligand Binding (porcine) | [1] | |||
| RS-127445 | 5-HT2B | Selective Antagonist | 0.32 | 9.5 | - | - | Radioligand Binding | [3][4] |
| SB-242084 | 5-HT2C | Selective Antagonist | 1.0 | 9.0 | - | - | Radioligand Binding | [5][6] |
Note: pKᵢ, pKₑ, and pA₂ values are the negative logarithm of the molar concentration. A higher value indicates greater affinity/potency. Kᵢ is the inhibition constant, and Kₑ is the equilibrium dissociation constant for an antagonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for 5-HT2B/2C receptors and a typical experimental workflow for determining antagonist affinity.
References
- 1. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. um.edu.mt [um.edu.mt]
TIK-301: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of TIK-301's binding affinity and functional activity across various receptors, supported by experimental data and detailed methodologies.
This compound, a chlorinated melatonin (B1676174) derivative, is a potent agonist for the melatonin receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] This dual action suggests a complex pharmacological profile with potential therapeutic implications beyond its primary hypnotic effects. This guide provides a comparative analysis of this compound's cross-reactivity, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of this compound to its primary and secondary receptor targets has been characterized using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor | This compound Activity | This compound Ki (nM) | Comparative Ligand | Comparative Ligand Ki (nM) |
| MT1 | Agonist | 0.081[1] | Melatonin | ~0.1 |
| MT2 | Agonist | 0.042[1] | Melatonin | ~0.1 |
| 5-HT2B | Antagonist | Not Reported | Agomelatine (B1665654) | 251.19 (pKi = 6.6)[3][4] |
| 5-HT2C | Antagonist | Not Reported | Agomelatine | 630.96 (pKi = 6.2)[3][5] |
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound.
1. Membrane Preparation:
-
Cells stably expressing the target receptor (e.g., CHO-K1 cells for 5-HT2B) are harvested.[6]
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
The homogenate is centrifuged to pellet the cell membranes.[7]
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[7]
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.[7]
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-5-HT for 5-HT2B/2C receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).[7][8]
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 30-60 minutes at 30°C).[7][9]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[7]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[7]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Visualizing the Mechanisms
To better understand the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Validation of TIK-301's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding affinity of TIK-301 with other prominent melatonin (B1676174) receptor agonists. The data presented is supported by established experimental methodologies to assist researchers in evaluating this compound for their drug development programs.
Comparative Binding Affinity Data
This compound demonstrates high-affinity binding to both melatonin receptor subtypes, MT1 and MT2. The following table summarizes the inhibitory constant (Ki) values for this compound and a selection of alternative compounds, including the endogenous ligand melatonin. Lower Ki values are indicative of higher binding affinity.
| Compound | MT1 Receptor Ki (nM) | MT2 Receptor Ki (nM) | Receptor Selectivity (MT1/MT2) |
| This compound | 0.081 [1] | 0.042 [1] | 1.93 |
| Melatonin | ~0.1 (pKi = 10) | ~0.1 (pKi = 10) | ~1 |
| Ramelteon (B1678794) | 0.014[1][2] | 0.112[1][2] | 0.125 |
| Tasimelteon | 0.304 - 0.35[3][4][5] | 0.0692 - 0.17[3][4][5] | 4.4 - 2.06 |
| Agomelatine | 0.1[6][7][8] | 0.12[7][8] | 0.83 |
Note: Ki values can vary slightly between different studies and experimental conditions.
Experimental Protocols
The determination of binding affinity for melatonin receptor agonists is commonly performed using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Radioligand Binding Assay for MT1 and MT2 Receptors
Objective: To determine the inhibitory constant (Ki) of a test compound for the MT1 and MT2 receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human MT1 or MT2 receptors (e.g., CHO-K1 cells).
-
Radioligand: 2-[125I]-iodomelatonin, a high-affinity radiolabeled ligand for melatonin receptors.
-
Test Compounds: this compound and other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM melatonin) to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target receptor are thawed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the following components are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the test compound.
-
The cell membrane preparation.
-
For determining non-specific binding, the non-specific binding control is added instead of the test compound.
-
-
Incubation: The plate is incubated for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Melatonin Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by melatonin receptor agonists like this compound. Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Melatonin receptor signaling cascade initiated by an agonist.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the key steps in the radioligand binding assay used to determine the binding affinity of compounds like this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tasimelteon: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Preclinical Analysis of TIK-301: A Melatonin Receptor Agonist with Serotonergic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the preclinical data for TIK-301, a novel investigational drug, alongside its key competitors in the field of sleep and circadian rhythm disorders: ramelteon (B1678794), tasimelteon, and agomelatine. This compound is a potent agonist of the melatonin (B1676174) MT1 and MT2 receptors, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] This dual mechanism of action suggests potential for both sleep-promoting and mood-regulating effects.
Executive Summary
This compound demonstrates high affinity for both MT1 and MT2 receptors, comparable to or greater than existing therapies. Its unique additional antagonism of 5-HT2B/2C receptors distinguishes it from ramelteon and tasimelteon, and positions it as a potential alternative to agomelatine, which is a 5-HT2C antagonist. Preclinical data, though limited in the public domain, suggest a favorable efficacy and safety profile for this compound. This guide synthesizes the available preclinical information to facilitate an objective comparison and inform future research and development decisions.
Data Presentation
Table 1: Comparative Receptor Binding Affinity (Ki in nM)
| Compound | MT1 Receptor | MT2 Receptor | 5-HT2B Receptor | 5-HT2C Receptor |
| This compound | 0.081[2] | 0.042[2] | Antagonist (Ki not specified)[1][2] | Antagonist (Ki not specified)[1][2] |
| Ramelteon | ~0.014-0.027 | ~0.045-0.112 | No significant affinity | No significant affinity |
| Tasimelteon | ~0.304-0.35 | ~0.069-0.17 | No significant affinity | No significant affinity |
| Agomelatine | ~0.1 | ~0.12 | Low affinity | Antagonist (~63-251) |
Note: Ki values can vary depending on the experimental conditions and cell types used. The data presented are compiled from various sources for comparative purposes.
Table 2: Comparative Preclinical Efficacy and Safety Profile
| Feature | This compound | Ramelteon | Tasimelteon | Agomelatine |
| Primary Mechanism | MT1/MT2 Agonist, 5-HT2B/2C Antagonist[1][2] | MT1/MT2 Agonist | MT1/MT2 Agonist | MT1/MT2 Agonist, 5-HT2C Antagonist |
| In Vivo Efficacy (Animal Models) | Reduced sleep latency, effective in phase-shifted circadian rhythm models.[1] | Reduces sleep latency, increases total sleep time. | Entrains circadian rhythms in models of non-24-hour sleep-wake disorder. | Antidepressant-like and anxiolytic-like effects, resynchronizes circadian rhythms. |
| Abuse Potential (Preclinical) | Not specified | No rewarding effects in animal models. | No abuse-related signals in animal behavioral studies. | Not specified |
| Cardiovascular Safety (Preclinical) | No reported adverse effects on heart rate or blood pressure in Phase I trials.[1] | No significant cardiovascular effects noted in preclinical studies. | No clinically significant effects on ECGs or vital signs. | No significant cardiovascular safety concerns identified in preclinical studies. |
| Respiratory Safety (Preclinical) | Not specified | No significant respiratory depression observed. | Not specified | No significant respiratory effects noted. |
| CNS Safety (Preclinical) | No latent, morning-after psychomotor impairments in Phase I trials.[1] | Does not impair motor performance. | No significant CNS safety issues reported. | No major CNS safety concerns identified. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of novel hypnotic and chronobiotic agents are crucial for the accurate interpretation and comparison of data. Below are generalized methodologies for key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., MT1, MT2, 5-HT2C) are prepared from cultured cells or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Animal Models of Insomnia
Objective: To evaluate the hypnotic efficacy of a test compound.
General Protocol (e.g., Sleep-Disturbed Rodent Model):
-
Animal Acclimation: Rodents (rats or mice) are acclimated to the recording chambers and implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) monitoring.
-
Induction of Insomnia: Sleep disturbance can be induced by various methods, such as environmental stress (e.g., cage change, gentle handling) or administration of a stimulant like caffeine.
-
Drug Administration: The test compound or vehicle is administered to the animals at a specific time point relative to the sleep recording period.
-
Sleep Recording: EEG and EMG are continuously recorded for a defined period (e.g., 6-8 hours) to monitor sleep-wake states (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep).
-
Data Analysis: Key sleep parameters, including sleep latency (time to fall asleep), total sleep time, and sleep architecture (percentage of time in each sleep stage), are analyzed and compared between the drug-treated and vehicle-treated groups.
Forced Swim Test (for antidepressant-like activity)
Objective: To assess the potential antidepressant effect of a test compound.
General Protocol:
-
Apparatus: A cylindrical container filled with water is used.
-
Procedure: Rodents are placed individually into the water-filled cylinder from which they cannot escape.
-
Observation: The animal's behavior is observed for a set period (e.g., 6 minutes). The duration of immobility (floating with minimal movements to keep the head above water) is recorded.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Elevated Plus Maze (for anxiolytic-like activity)
Objective: To evaluate the potential anxiolytic (anti-anxiety) effect of a test compound.
General Protocol:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Observation: The time spent in and the number of entries into the open and closed arms are recorded.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.
Safety Pharmacology Studies
Objective: To assess the potential adverse effects of a test compound on major physiological systems.
General Protocol (Core Battery):
-
Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are conducted to monitor electrocardiogram (ECG), heart rate, and blood pressure following drug administration. In vitro assays, such as the hERG channel assay, are used to assess the potential for QT interval prolongation.
-
Respiratory System: Whole-body plethysmography is used in rodents to measure respiratory rate, tidal volume, and minute volume after drug administration.
-
Central Nervous System: A battery of observational tests (e.g., Irwin test or functional observational battery) is performed in rodents to assess changes in behavior, autonomic function, and motor coordination.
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
Caption: Workflow for preclinical efficacy testing.
Caption: Core battery of safety pharmacology studies.
References
A Comparative Benchmarking of TIK-301 Against First-Generation Melatonin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel melatonin (B1676174) agonist TIK-301 against first-generation melatonin agonists, including ramelteon (B1678794), agomelatine, and tasimelteon. The information is intended for researchers, scientists, and drug development professionals, with a focus on pharmacological data, experimental protocols, and signaling pathways.
Introduction
This compound (also known as LY-156735 or PD-6735) is a potent and high-affinity agonist for the melatonin MT1 and MT2 receptors, currently under investigation for the treatment of insomnia and other sleep-related disorders.[1][2] Like the first-generation melatonin agonists, its therapeutic potential lies in its ability to modulate the sleep-wake cycle through interaction with the melatonergic system.[1] This guide aims to provide a comparative analysis of this compound's pharmacological profile against established first-generation agonists.
Data Presentation
The following tables summarize the key pharmacological parameters of this compound and first-generation melatonin agonists.
Table 1: Melatonin Receptor Binding Affinities (Ki in nM)
| Compound | MT1 Receptor (Ki) | MT2 Receptor (Ki) | Selectivity (MT1/MT2) |
| This compound | 0.081[2] | 0.042[2] | 1.93 |
| Ramelteon | 0.014[3] | 0.112[3] | 0.125 |
| Agomelatine | pKi: 10.21 (~0.062 nM) | pKi: 9.57 (~0.269 nM) | ~0.23 |
| Tasimelteon | pKi: 9.45 (~0.355 nM)[3] | pKi: 9.80 (~0.158 nM)[3] | 2.25 |
Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) M and then converted to nM. Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Functional Activity (cAMP Inhibition)
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | cAMP Inhibition | Not Specified | EC50 | 0.0479 nM[4] |
| Ramelteon | Forskolin-stimulated cAMP inhibition | CHO cells | IC50 | MT1: 21.2 pM, MT2: 53.4 pM[5] |
Note: Direct comparative functional data for all compounds from a single study is not currently available.
Table 3: Pharmacokinetic Properties
| Compound | Half-life (t½) | Bioavailability | Tmax |
| This compound | ~1 hour[2][4] | 9 times greater than melatonin[4] | ~1 hour[2] |
| Ramelteon | 0.83 - 1.93 hours[3] | ~1.8% (due to high first-pass metabolism) | Not Specified |
| Agomelatine | ~2 hours[3] | <5% (due to extensive first-pass metabolism) | 1-2 hours |
| Tasimelteon | ~1.3 hours[6] | ~38.3%[6] | 1.9 - 3.0 hours[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of melatonin agonists.
Radioligand Binding Assay for Melatonin Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound to MT1 and MT2 receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for melatonin receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Test compounds (e.g., this compound, ramelteon).
-
Non-specific binding control (e.g., high concentration of melatonin).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the target receptor and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding Assay: In a 96-well plate, add the cell membranes, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]
Functional Assay: cAMP Inhibition
This protocol outlines a method to assess the functional activity of melatonin agonists by measuring their ability to inhibit cAMP production.
Objective: To determine the potency (EC50 or IC50) of a test compound in inhibiting adenylyl cyclase activity.
Materials:
-
HEK293 cells expressing MT1 or MT2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (e.g., this compound, ramelteon).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture and Plating: Culture and seed the receptor-expressing HEK293 cells in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a defined period.
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 or IC50 value, representing the concentration of the agonist that produces 50% of its maximal effect or inhibits 50% of the forskolin-stimulated cAMP production, respectively.[8][9]
Mandatory Visualization
Melatonin Receptor Signaling Pathway
References
- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and validation of the first cell‐impermeant melatonin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TIK-301: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like TIK-301 are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring minimal environmental impact and adherence to standard laboratory safety protocols.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₇ClN₂O₂ |
| Molar Mass | 280.75 g/mol |
| Appearance | Light yellow powder solid |
| Melting Point | 118 °C / 244.4 °F |
| Boiling Point | 512.8 °C / 955 °F |
| Flash Point | 264 °C / 507.2 °F |
| Ki for MT1 Receptor | 0.081 nM |
| Ki for MT2 Receptor | 0.042 nM |
Experimental Protocols: Disposal Procedure
The following step-by-step methodology outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or butyl rubber gloves should be worn.[6]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from potential skin contact.
2. Waste Segregation:
-
All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a designated, clearly labeled, and sealed container.
-
Do not mix this compound waste with hazardous chemical waste.
3. Solid Waste Disposal:
-
For small quantities of solid this compound, place the sealed container directly into the dumpster designated for non-hazardous solid waste.[1]
-
Do not place solid chemical waste in standard laboratory trash cans that will be handled by custodial staff.[1]
4. Liquid Waste Disposal:
-
As this compound is intended for research purposes, it is unlikely to be in large liquid volumes. However, if you have solutions containing this compound, they should be treated as non-hazardous liquid waste.
-
With approval from your institution's Environmental Health and Safety (EHS) department, small quantities of aqueous solutions may be poured down the sanitary sewer with copious amounts of water.[1][7]
5. Empty Container Disposal:
-
Before disposing of the original this compound container, ensure it is "RCRA empty" by removing all contents.
-
The container label must be defaced by either removing it completely or marking through it with a permanent marker to indicate that the container no longer holds the chemical.[1]
-
Once the label is defaced, the empty container can be disposed of in the regular trash.[1]
6. Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing your full PPE, sweep up the solid material, taking care to avoid dust formation.[5]
-
Collect the spilled material in a sealed container for disposal as solid waste.
-
Clean the spill area with soap and water.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. sfasu.edu [sfasu.edu]
- 2. carlroth.com [carlroth.com]
- 3. innophos.com [innophos.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Frontiers of Research Safely: A Guide to Handling Novel Compounds
In the dynamic landscape of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. While these compounds hold immense promise, they also present unknown risks. This guide provides a comprehensive framework for handling a hypothetical novel compound, designated TIK-301 , for which specific safety data is not yet publicly available. The principles and procedures outlined here are designed to ensure the highest level of safety for researchers, scientists, and drug development professionals. Adherence to these guidelines will help build a culture of safety and trust in the laboratory.
Immediate Safety and Logistical Information
When handling a novel compound like this compound, a conservative approach to personal protective equipment (PPE) is essential until its toxicological properties are well-characterized. The following recommendations are based on a precautionary principle, assuming the compound could be hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff. | Provides a primary barrier against dermal absorption. Double-gloving allows for the safe removal of the contaminated outer layer without exposing the skin. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects the eyes from splashes and aerosols. |
| Lab Coat | A lab coat with long sleeves and a secure front closure. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or a higher level of respiratory protection based on a risk assessment. | Minimizes the risk of inhaling airborne particles or aerosols. |
| Footwear | Closed-toe shoes. | Protects the feet from spills. |
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Skin Exposure | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Exposure | Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. Follow the spill cleanup protocol. |
Operational Plans: From Handling to Disposal
A systematic approach to handling and disposing of this compound will minimize risks and ensure regulatory compliance.
Experimental Workflow for Handling this compound
The following workflow outlines the key steps for safely handling this compound during a typical laboratory experiment.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a dedicated, labeled hazardous waste container. |
| Liquid this compound Waste | Collect in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware | Dispose of as solid hazardous waste. This includes pipette tips, gloves, and any other disposable items that have come into contact with this compound. |
| Sharps | Any needles or other sharps used must be disposed of in a designated sharps container. |
Detailed Methodologies
The following protocols provide step-by-step guidance for key operational procedures.
Protocol: Donning and Doffing PPE
Objective: To ensure the correct sequence for putting on and taking off PPE to prevent contamination.
Materials:
-
Inner and outer pairs of nitrile gloves
-
Lab coat
-
Chemical splash goggles
-
N95 respirator
Procedure (Donning):
-
Put on the inner pair of gloves.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on the N95 respirator, ensuring a proper seal.
-
Put on the chemical splash goggles.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Procedure (Doffing):
-
Remove the outer pair of gloves.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the chemical splash goggles.
-
Remove the N95 respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Signaling Pathway Logical Relationship
While the specific signaling pathway of this compound is yet to be elucidated, a hypothetical pathway can be visualized to guide experimental design. The following diagram illustrates a potential mechanism of action where this compound inhibits a key kinase in a cancer-related pathway.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
